Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Physicochemical Profiling, Synthesis, and Analytical Methodologies for the Desnitro-Guanidine Metabolite
Executive Summary
Dinotefuran DN Hydrochloride (Chemical Name: 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine hydrochloride) is the primary amine/guanidine salt derivative of the neonicotinoid insecticide Dinotefuran.[1][2] In regulatory and environmental chemistry, it is designated as Metabolite DN or MNG .
Unlike the parent molecule, which possesses a nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) essential for high-affinity binding to insect nicotinic acetylcholine receptors (nAChR), the DN derivative lacks this electron-withdrawing group. This structural alteration significantly shifts its basicity, solubility, and toxicological profile, making it a critical marker for environmental degradation (photolysis/soil metabolism) and residue analysis in food safety protocols.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Identification
The "DN" designation typically refers to D esN itro dinotefuran.[3] As a free base, it is a strong guanidine base; therefore, it is commercially supplied and handled as the hydrochloride salt to ensure stability.
Pale red oil (hygroscopic) or white crystalline solid (if highly pure/dry)
Solubility
Highly soluble in water, Methanol, DMSO; Sparingly soluble in Hexane
Structural Architecture
The core difference between Dinotefuran and its DN metabolite is the replacement of the nitroimino (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) group with a guanidine imine (). This restores the high basicity typical of guanidines (pKa ~12-13), necessitating the hydrochloride counter-ion for isolation.[1]
Figure 1: Structural relationship between Dinotefuran and its DN Hydrochloride salt form.
Formation & Environmental Fate
Understanding the origin of Dinotefuran DN is crucial for residue chemists.[1] It is not merely an impurity but the primary degradation product in multiple matrices.
Degradation Pathways[1]
Photolysis: Exposure of Dinotefuran to UV light leads to the cleavage of the nitro group, yielding the DN metabolite.[1]
Soil Metabolism: Aerobic soil bacteria metabolize the parent compound via nitro-reduction.[1]
Plant Metabolism: DN is a major residue in crops (e.g., rice, leafy vegetables) treated with Dinotefuran.[1]
Figure 2: Environmental fate and metabolic cascade of Dinotefuran.
Analytical Methodologies
Quantification of Dinotefuran DN HCl requires specific LC-MS/MS protocols due to its high polarity and lack of a strong chromophore (making UV detection less sensitive than for the parent).[1]
Sample Preparation (QuEChERS Modified)
The high polarity of the DN metabolite (logP < 0) means it is often lost in standard QuEChERS protocols if aggressive cleanup (e.g., PSA/GCB) is used.[1]
Protocol:
Extraction: Weigh 10g sample. Add 10 mL Acetonitrile (containing 1% Formic Acid to stabilize the amine).
Partitioning: Add 4g
+ 1g NaCl. Shake vigorously 1 min. Centrifuge at 4000 rpm.
Cleanup: Take supernatant. Do not use GCB (Graphitized Carbon Black) as it irreversibly binds the planar guanidine structure.[1] Use minimal PSA (Primary Secondary Amine) or simple dilution.[1]
Reconstitution: Evaporate and reconstitute in 90:10 Water:MeOH (0.1% Formic Acid).
LC-MS/MS Parameters
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) columns are preferred over C18 due to the compound's high polarity.[1]
Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.
Note: The Precursor 158.1 corresponds to the protonated free base (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Dinotefuran DN: The removal of the nitro group drastically reduces affinity for the insect receptor.[1] The molecule becomes a cation at physiological pH, which repels it from the specific binding pocket adapted for the nitro-imine electronegativity.[1]
Mammalian Safety Profile
While less potent against insects, the DN metabolite is monitored for mammalian toxicity.
Acute Toxicity: Generally lower than the parent.[5]
Neurotoxicity: Because it is a guanidine derivative, it has potential pharmacological activity (similar to weak nicotinic agonists), but regulatory studies (EPA/EFSA) typically categorize it as having lower risk than the parent compound.[1]
Synthesis (Laboratory Scale)
For research purposes only. Requires fume hood and PPE.[1]
Reaction Logic:
The synthesis of the DN salt is often achieved by the reaction of the amine intermediate with S-methylisothiourea or cyanamide, rather than reducing Dinotefuran (which is difficult to stop at the guanidine stage without breaking the furan ring).[1]
The resulting hydroiodide salt is converted to Hydrochloride via ion exchange resin (Amberlite IRA-400 Cl form).[1]
Purification: Recrystallization from Ethanol/Ether.
References
Food and Agriculture Organization (FAO). (2012).[1] Dinotefuran: Pesticide Residues in Food - 2012 Evaluations. FAO Plant Production and Protection Paper. Link
U.S. Environmental Protection Agency (EPA). (2004).[1][6] Pesticide Fact Sheet: Dinotefuran. Office of Prevention, Pesticides and Toxic Substances. Link
Wakita, T., et al. (2003).[1] Discovery and Development of Dinotefuran, a Novel Furanicotinyl Insecticide. Pest Management Science, 59(11), 1246–1250.[1] Link[1]
Casida, J. E. (2011).[1] Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923–2931.[1] Link[1]
An In-depth Technical Guide on the Core Mechanism of Action of the Dinotefuran Metabolite DN
This guide provides a comprehensive technical overview of the dinotefuran metabolite, DN. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its formation,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the dinotefuran metabolite, DN. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its formation, mechanism of action, and toxicological significance. We will delve into the molecular interactions of DN, comparative toxicology, and the established methodologies for its study.
Introduction: Dinotefuran and its Metabolic Fate
Dinotefuran, a third-generation neonicotinoid insecticide, has seen widespread global application due to its high efficacy against a broad spectrum of insect pests.[1] Its mode of action, like other neonicotinoids, involves the disruption of the insect's nervous system by acting as an agonist on nicotinic acetylcholine receptors (nAChRs).[2][3] This interaction leads to the overstimulation of nerve cells, resulting in paralysis and eventual death of the target insect.[3]
Upon entering biological systems and the environment, dinotefuran undergoes metabolic transformation, yielding several byproducts. The metabolism of dinotefuran can involve nitro reduction, N-demethylation, N-methylene hydroxylation, and amine cleavage.[4] Among the primary metabolites are 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) and demethylated dinotefuran (DN).[3][5] While both are significant, DN has garnered particular attention due to its toxicological profile and environmental persistence.[6] It is crucial for researchers to understand the distinct properties and mechanisms of these metabolites to fully assess the overall impact of dinotefuran use. Some studies suggest that the toxic effects of DN are comparable to the parent compound, with potentially greater mobility and persistence.[6]
The DN Metabolite: Chemical Identity and Toxicological Profile
The DN metabolite, also referred to as demethylated dinotefuran, is a key product of dinotefuran's degradation.[3][5] Another name identified in the literature for a major metabolite is 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN)[7]. For the purpose of this guide, we will refer to it as DN (demethylated dinotefuran). The process of demethylation results in a structural modification of the parent molecule, which in turn influences its biological activity and environmental behavior.
Comparative Toxicity of Dinotefuran and its Metabolites
The following table summarizes the comparative toxicity of dinotefuran and its primary metabolites, UF and DN. It is important to note that the toxicity can vary significantly depending on the organism.
Compound
Target Organism
Toxicological Endpoint
Key Findings
Reference
Dinotefuran
Earthworms (Eisenia fetida)
Oxidative stress and genetic toxicity
Caused oxidative stress and genetic toxicity at concentrations >1.0 mg/kg.
The primary mechanism of action for DN, mirroring its parent compound dinotefuran, is its agonistic activity at nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the insect central nervous system.[2][3]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
DN binds to nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[10] This binding opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) and depolarization of the postsynaptic membrane.[11] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, DN and other neonicotinoids are not easily broken down, leading to a persistent and uncontrolled stimulation of the neuron.[12] This sustained activation results in the blockage of nerve signal transmission, ultimately causing paralysis and death of the insect.[3]
Downstream Cellular Effects
Recent research on dinotefuran suggests that the overstimulation of nAChRs can trigger a cascade of downstream cellular events that contribute to its overall toxicity. While these effects have been primarily studied for the parent compound, it is plausible that the DN metabolite induces similar pathways due to its agonistic action at the same receptor.
Disruption of Calcium Homeostasis: The influx of Ca2+ through nAChRs can disrupt intracellular calcium signaling pathways.[8][9] This can lead to the dysregulation of calcium-dependent enzymes and signaling molecules.[8][9]
Oxidative Stress: The excessive neuronal activity and mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS).[8][9] This results in oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[8][9]
Mitochondrial Dysfunction: The combined effects of calcium dysregulation and oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and further exacerbating cellular damage.[8][9]
The following diagram illustrates the proposed signaling pathway for DN's mechanism of action.
Caption: Proposed signaling pathway for the DN metabolite.
Methodologies for the Investigation of the DN Metabolite
A multi-faceted approach is required to fully characterize the DN metabolite, from its detection in various matrices to the elucidation of its toxicological effects.
Analytical Chemistry: Detection and Quantification
The accurate detection and quantification of DN in environmental and biological samples are crucial for risk assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.[13]
Step-by-Step Protocol for DN Analysis in Fruit Matrices (General Workflow):
Sample Homogenization: A representative sample of the fruit matrix is homogenized to ensure uniformity.
Extraction: The homogenized sample is extracted with an appropriate organic solvent (e.g., acetonitrile) to isolate the analytes of interest. Salting-out agents are often added to improve phase separation.
Cleanup: The extract is subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.
LC-MS/MS Analysis: The cleaned extract is injected into the LC-MS/MS system. The analytes are separated on a chromatographic column and then detected and quantified by the mass spectrometer.
The following diagram illustrates a typical analytical workflow for the determination of DN.
Caption: General analytical workflow for DN metabolite analysis.
Toxicological and Mechanistic Studies
A range of in vivo and in vitro assays are employed to assess the toxicity and mechanism of action of the DN metabolite.
In Vivo Toxicity Assays: These studies involve exposing whole organisms to DN to determine its toxic effects. For example, acute toxicity tests with non-target organisms like earthworms can establish the lethal concentration (LC50) and help classify the compound's toxicity.[7]
In Vitro Mechanistic Assays:
Electrophysiology: Techniques such as the two-electrode voltage clamp (TEVC) can be used to study the effects of DN on nAChRs expressed in Xenopus oocytes. This allows for the direct measurement of ion channel activity in a controlled environment.
Competitive Binding Assays: These assays are used to determine the binding affinity of DN to nAChRs. A radiolabeled ligand with known affinity for the receptor is used in competition with varying concentrations of DN.
Molecular Docking: Computational methods can be used to model the interaction between DN and the nAChR binding site.[14] This can provide insights into the specific amino acid residues involved in the binding and help explain the compound's activity.[14]
Summary and Future Research Directions
The DN metabolite of dinotefuran is a toxicologically significant compound that acts as an agonist at nicotinic acetylcholine receptors, leading to the disruption of nerve function in insects. Its persistence and mobility in the environment warrant further investigation.
Future research should focus on the following areas:
Sublethal Effects: Investigating the long-term, sublethal effects of DN on non-target organisms, particularly pollinators and aquatic invertebrates.
nAChR Subtype Selectivity: Determining the binding affinity and efficacy of DN at different nAChR subtypes to better understand its species selectivity.
Combined Toxicity: Assessing the synergistic or antagonistic effects of DN when present in combination with other pesticides and their metabolites.
Environmental Fate: Conducting more detailed studies on the degradation and transport of DN in various soil types and aquatic environments.
By continuing to explore the intricate details of the DN metabolite's mechanism of action and environmental impact, the scientific community can contribute to more informed risk assessments and the development of safer and more sustainable pest management strategies.
National Center for Biotechnology Information. (n.d.). Dinotefuran. PubChem.
Wikipedia. (2023, December 1). Dinotefuran.
MDPI. (2024). Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks.
MDPI. (2024). Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks.
MDPI. (2021). The Transcriptomic Landscape of Molecular Effects after Sublethal Exposure to Dinotefuran on Apis mellifera.
ResearchGate. (n.d.). Development of a Novel Insecticide, Dinotefuran.
AERU, University of Hertfordshire. (n.d.). Dinotefuran (Ref: MTI 446).
ResearchGate. (2024). Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity.
ResearchGate. (n.d.). Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry.
Food and Agriculture Organization of the United Nations. (n.d.). dinotefuran (255).
NaturePest. (2024). Dinotefuran Uncovered: The Hidden Environmental Impact of a Rapidly Degrading Pesticide!.
ResearchGate. (n.d.). Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method.
PubMed. (2020). Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida).
Frontiers. (2024). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis.
PubMed Central. (2024). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis.
PubMed. (2023). Ecotoxicological impact of dinotefuran insecticide and its metabolites on non-targets in agroecosystem: Harnessing nanotechnology- and bio-based management strategies to reduce its impact on non-target ecosystems.
PubMed Central. (2020). Combined exposure to dinotefuran and chronic mild stress counteracts the change of the emotional and monoaminergic neuronal activity induced by either exposure singly despite corticosterone elevation in mice.
PubMed Central. (2016). Nicotine-Induced Effects on Nicotinic Acetylcholine Receptors (nAChRs), Ca2+ and Brain-Derived Neurotrophic Factor (BDNF) in STC-1 Cells.
An In-depth Technical Guide to N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine Hydrochloride
A Comprehensive Resource for Researchers and Drug Development Professionals This guide provides a detailed overview of N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine Hydrochloride, a compound of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a detailed overview of N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine Hydrochloride, a compound of significant interest within the fields of neuropharmacology and insecticide development. As a derivative of the guanidine class of molecules, it shares structural similarities with biologically active compounds, necessitating a thorough understanding of its chemical and pharmacological properties. This document, intended for a scientific audience, synthesizes the available technical data to offer field-proven insights and support further research and development.
Introduction and Chemical Identity
N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine is a substituted guanidine. While direct extensive research on the hydrochloride salt is not widely published, a significant body of knowledge exists for its parent molecule and closely related analogs, most notably the insecticide Dinotefuran. Dinotefuran is chemically identified as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine.[1] The compound of interest in this guide is a metabolite of Dinotefuran, often referred to as DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine).[2][3] The hydrochloride salt form is designed to enhance solubility and stability for experimental and formulation purposes.
Understanding the properties of N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine Hydrochloride requires a foundational knowledge of its structural precursors and metabolites. This guide will leverage the extensive data on Dinotefuran to provide a comprehensive profile.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The data presented here is a combination of experimentally determined values for closely related compounds and computationally predicted properties.
Note: Properties for the hydrochloride salt may vary slightly from the parent compound, Dinotefuran.
Synthesis and Manufacturing
The synthesis of substituted guanidines can be achieved through various chemical routes. A common method involves the reaction of a primary amine with a guanidinylating agent. For N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine, the synthesis would logically start from (tetrahydro-3-furanyl)methylamine.
A plausible synthetic pathway is outlined in the diagram below. This process is based on established methods for guanidine synthesis.[6]
Figure 1: Plausible synthetic workflow for N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine Hydrochloride.
Experimental Protocol: Conceptual Synthesis
Guanidinylation: (Tetrahydro-3-furanyl)methylamine is reacted with a suitable guanidinylating agent, such as S-methyl-N-nitroisothiourea, in a solvent like acetonitrile. The reaction mixture is typically refluxed for several hours to drive the reaction to completion.[6]
Reduction: The resulting nitroguanidine intermediate is then reduced to the corresponding guanidine. This can be achieved through catalytic hydrogenation using a palladium catalyst.
Salt Formation: The purified N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]guanidine base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Purification: The final product is purified by recrystallization to achieve the desired level of purity for research or pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for the parent compound, Dinotefuran, is its activity as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][7] This interaction leads to the overstimulation of the nervous system in susceptible organisms, primarily insects.
Dinotefuran and its metabolites are thought to bind to a site on the nAChR that is distinct from other neonicotinoid insecticides, which may explain its efficacy against some resistant insect strains.[1] The binding of these ligands to the receptor leads to an influx of ions, causing depolarization of the neuron and resulting in uncontrolled nerve firing.
An In-depth Technical Guide to the Toxicological Profile of Dinotefuran
Abstract This technical guide provides a comprehensive toxicological profile of Dinotefuran, a third-generation neonicotinoid insecticide. Designed for researchers, scientists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive toxicological profile of Dinotefuran, a third-generation neonicotinoid insecticide. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from regulatory assessments and peer-reviewed studies to offer in-depth insights into Dinotefuran's mechanism of action, toxicokinetics, and its effects across a spectrum of toxicological endpoints. The guide details acute, subchronic, and chronic toxicity, as well as specific assessments of neurotoxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. By explaining the causality behind experimental designs and presenting data in a structured format, this whitepaper serves as an authoritative resource for understanding the human health and environmental risk profile of Dinotefuran.
Introduction and Substance Identification
Dinotefuran ((RS)-1-methyl-2-nitro-3-[(tetrahydro-3-furanyl)methyl]guanidine) is a broad-spectrum neonicotinoid insecticide developed by Mitsui Chemicals.[1] It is utilized in agriculture to control a wide variety of insect pests on leafy vegetables and in residential and commercial settings.[1] It is also used in veterinary medicine for flea and tick prevention in dogs and cats.[1]
A critical point of clarification is the nomenclature "Dinotefuran DN Hydrochloride" as specified in the topic. Extensive literature searches reveal no common or registered substance with this designation. Dinotefuran is a neutral molecule and does not typically form a hydrochloride salt. Therefore, this guide will focus on the toxicological profile of the parent compound, Dinotefuran.
Physicochemical Properties:
Dinotefuran is an odorless, white crystalline solid with high water solubility (39.83 g/L) and a low octanol-water partition coefficient (log Pow of -0.549), indicating it is hydrophilic and systemic within plants.[2][3] These properties are crucial for its mode of action and also influence its environmental fate and toxicokinetics.[3][4]
Mechanism of Action
Dinotefuran, like other neonicotinoids, acts on the insect's nervous system.[1] Its primary mode of action is the disruption of nerve signal transmission by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs).[1][5]
Key Mechanistic Points:
Agonistic Binding: Dinotefuran binds to nAChRs in the insect's postsynaptic membrane.[6] This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh).
Persistent Stimulation: Unlike ACh, which is rapidly broken down by acetylcholinesterase, Dinotefuran is not easily metabolized at the synapse. This leads to a persistent and irreversible opening of the ion channel associated with the nAChR.[6]
Nerve Excitation and Paralysis: The continuous influx of ions results in uncontrolled nerve excitation, leading to tremors, incoordination, and ultimately, the death of the insect.
Mammalian Selectivity: Dinotefuran exhibits selective toxicity, with significantly lower affinity for mammalian nAChRs compared to insect nAChRs.[6] This difference in binding affinity is a key factor in its relatively low toxicity to mammals.
Caption: Mechanism of Dinotefuran at the insect nicotinic acetylcholine receptor (nAChR).
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to interpreting its toxicological effects. Studies in rats provide a clear picture of Dinotefuran's behavior in a mammalian system.
Absorption: Dinotefuran is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with absorption measured at over 90%.[3][7]
Distribution: Once absorbed, the compound is well-distributed throughout the body.[6] Studies have shown its presence in the stomach and kidneys, and it can cross the placental barrier, with fetal concentrations being similar to those in the dam.[6] It is also found in the milk of lactating females.[6]
Metabolism: Metabolism of Dinotefuran is very limited. The vast majority of the administered dose is excreted as the unchanged parent compound (92-97%).[6] This suggests that the parent molecule is the primary toxicologically relevant substance.
Excretion: Elimination is rapid and primarily occurs via the urine, with 88-99.8% of the dose excreted through this route.[3][6] Fecal excretion is a minor pathway, accounting for only 1.06 to 3.16% of the administered dose.[6] The elimination half-life in rats ranges from approximately 3.6 to 16.1 hours, depending on the dose.[6][7]
Acute Toxicity Profile
Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. Dinotefuran exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[8][9]
Causality and Interpretation: The high LD₅₀ values indicate that a large single dose is required to cause mortality, reinforcing the compound's low acute toxicity in mammals. The primary target of toxicity, even at high acute doses, is the nervous system, with observed clinical signs including decreased motor activity.[3][9]
Subchronic and Chronic Toxicity
Repeated-dose studies are critical for identifying target organs and establishing safe exposure levels over longer periods. The primary target organs identified in subchronic and chronic studies with Dinotefuran are the nervous and immune systems.[2][3]
Nervous System: Effects observed after repeated dosing include changes in motor activity, which are consistent with the compound's known effects on the nicotinic cholinergic nervous system.[3][9]
Immune System: Decreases in spleen and thymus weights have been observed in multiple species, including rats, mice, and dogs, indicating potential immunotoxicity.[3]
Endocrine System: Some studies have noted indications of endocrine-related effects in rats, such as altered estrous cycles in females and abnormal sperm parameters in males, particularly at high doses.[3]
Establishing Reference Doses: These studies are used to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL), which are foundational for human health risk assessment. For instance, a chronic toxicity study in rats identified a LOAEL of 991 mg/kg/day based on decreased body weights and nephrotoxicity.[8]
Specific Toxicological Endpoints
6.1 Neurotoxicity
Given its mechanism of action, the neurotoxic potential of Dinotefuran has been thoroughly evaluated.
Acute Neurotoxicity: In acute studies, clinical signs of neurotoxicity are observed, but typically at high doses.[9]
Developmental Neurotoxicity (DNT): A DNT study in rats showed no maternal or offspring toxicity, even at the limit dose.[8][10] However, a reproduction study did note decreased grip strength in F1 pups, suggesting a potential for subtle neurodevelopmental effects at high parental exposure levels.[8][9]
6.2 Genotoxicity and Carcinogenicity
Genotoxicity: Dinotefuran has been tested in a battery of in vitro and in vivo assays for mutagenicity and genotoxicity. The results have consistently been negative, indicating no evidence of mutagenic potential.[8][10]
Carcinogenicity: Long-term carcinogenicity studies have been conducted in both rats and mice.[8] Based on the lack of evidence of carcinogenicity in these adequate rodent studies, the U.S. Environmental Protection Agency (EPA) has classified Dinotefuran as "Not Likely to be Carcinogenic to Humans".[3][8][10]
6.3 Reproductive and Developmental Toxicity
The potential for Dinotefuran to interfere with reproduction and development has been assessed in multi-generational studies.
Developmental Toxicity: In developmental toxicity studies in rats and rabbits, no adverse effects on fetuses were observed, even at doses that caused maternal toxicity.[3] Some studies have reported fetal growth retardation and skeletal abnormalities at high doses administered during organogenesis.[11]
Reproductive Toxicity: In a two-generation reproduction study in rats, parental toxicity (e.g., decreased body weight) and offspring toxicity (e.g., decreased grip strength, decreased spleen and thymus weights) were observed at the same high dose levels.[3][8] There was no adverse effect on reproductive performance itself at any tested dose.[8][10]
To provide a practical context, the following is a generalized, step-by-step protocol for an acute oral toxicity study, consistent with OECD Test Guideline 423 (Acute Toxic Class Method). This method is used to estimate the LD₅₀ and identify signs of toxicity.
Caption: Generalized workflow for an Acute Oral Toxicity study (OECD 423).
Methodology Explained:
Animal Selection: Young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Acclimation ensures that the animals are not stressed before the study begins.
Dosing: The test substance is administered in a vehicle (like corn oil or methylcellulose) via oral gavage to ensure precise dose delivery. Animals are fasted to promote absorption.
Step-wise Procedure: The Acute Toxic Class method uses a step-wise approach with a small number of animals per step. The outcome of the first step (e.g., at 2000 mg/kg) determines the next step. If no mortality occurs, the study is concluded, and the LD₅₀ is classified as >2000 mg/kg. If mortality occurs, further testing at lower doses is required.
Observation: Animals are observed for 14 days to capture both immediate and delayed toxic effects. Clinical signs, body weight changes, and mortality are the key endpoints.
Necropsy: A gross necropsy is performed on all animals to identify any treatment-related changes in tissues and organs.
Conclusion
The toxicological profile of Dinotefuran is well-characterized by a comprehensive set of studies. It exhibits low acute toxicity to mammals, is not genotoxic or carcinogenic, and does not pose a significant risk for reproductive or developmental toxicity at expected exposure levels. The primary targets for toxicity at high doses are the nervous and immune systems, consistent with its mode of action and findings in repeated-dose studies. The selectivity of Dinotefuran for insect nAChRs over their mammalian counterparts is the biochemical basis for its favorable mammalian safety profile. This comprehensive dataset enables robust human health risk assessments and informs the safe use of Dinotefuran in its various applications.
References
Regulations.gov. (2019). Dinotefuran: Human Health Risk Assessment to Support New Use on Imported Persimmon. U.S. Environmental Protection Agency. Available at: [Link]
Wikipedia. (n.d.). Dinotefuran. Available at: [Link]
Said, S., El-Gendy, M., El-Behairy, A., El-Sheikh, E., & El-Nabawy, E. (2025). Developmental, hepatic, and neurotoxicity of dinotefuran and ameliorative effects of Rosmarinus officinalis. Food and Chemical Toxicology, 195, 115818. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Dinotefuran. PubChem Compound Database. Available at: [Link]
Kenvos. (2022). The Third Generation Neonicotinoid Pesticides—"Dinotefuran". Available at: [Link]
Federal Register. (2019). Dinotefuran; Pesticide Tolerances. Available at: [Link]
U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Dinotefuran. Available at: [Link]
Federal Register. (2012). Dinotefuran; Pesticide Tolerances. Available at: [Link]
University of Hertfordshire. (n.d.). Dinotefuran (Ref: MTI 446). Agriculture & Environment Research Unit (AERU). Available at: [Link]
World Health Organization. (2012). Dinotefuran. Joint Meeting on Pesticide Residues (JMPR). Available at: [Link]
World Health Organization & Food and Agriculture Organization of the United Nations. (2012). dinotefuran 167–252 jmpr 2012. Available at: [Link]
The Environmental Fate of the Dinotefuran Metabolite DN: A Technical Guide for Researchers
Introduction Dinotefuran, a third-generation neonicotinoid insecticide, is distinguished by its furanicotinyl group and is widely utilized for its systemic efficacy against a broad spectrum of sucking insects in agricult...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Dinotefuran, a third-generation neonicotinoid insecticide, is distinguished by its furanicotinyl group and is widely utilized for its systemic efficacy against a broad spectrum of sucking insects in agriculture.[1] Its mode of action involves the disruption of the nicotinic acetylcholine receptors in the insect nervous system.[1] Upon its introduction into the environment, dinotefuran undergoes metabolic transformation, leading to the formation of several metabolites. Among the most significant of these are 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) and the demethylated metabolite, 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN).[2][3] The U.S. Environmental Protection Agency (EPA) has identified DN as a major transformation product in anaerobic soil and aerobic aquatic metabolism studies.[4] Understanding the environmental fate of the DN metabolite is paramount for a comprehensive ecological risk assessment of dinotefuran, as the persistence, mobility, and toxicity of metabolites can differ significantly from the parent compound. This guide provides an in-depth technical overview of the current scientific understanding of the environmental journey of the DN metabolite.
Physicochemical Properties of Dinotefuran and its DN Metabolite
The environmental behavior of a compound is fundamentally governed by its physicochemical properties. While extensive data is available for the parent compound, dinotefuran, specific experimental data for the DN metabolite is less prevalent. The properties of dinotefuran, however, provide a critical baseline for predicting the behavior of its more polar metabolite, DN.
The high water solubility and extremely low Log P value of dinotefuran indicate a hydrophilic nature, suggesting a low potential for bioaccumulation in fatty tissues but a high potential for mobility in aqueous environments.[1][2] The computed properties for the DN metabolite, particularly its low XLogP3-AA and significant topological polar surface area, suggest it is also a highly polar and water-soluble compound.[6][7] This polarity is a key factor in its environmental mobility and partitioning behavior.
Environmental Degradation Pathways
The transformation and degradation of dinotefuran into its DN metabolite and the subsequent fate of DN are influenced by biotic and abiotic factors.
Formation pathway of the DN metabolite from Dinotefuran.
Microbial Degradation
Microbial activity is the primary driver of dinotefuran degradation in soil, with a reported half-life ranging from 20 to 50 days under aerobic conditions.[2] The formation of the DN metabolite is particularly significant under anaerobic soil conditions.[4] While specific studies on the microbial degradation of isolated DN are limited, the persistence of the parent compound is influenced by temperature and humidity, with faster degradation occurring at higher temperatures (30–35°C) and soil water content (>60%).[2] It is scientifically plausible that microbial communities capable of degrading dinotefuran may also be able to further break down the DN metabolite, although the rates and pathways of this subsequent degradation require further investigation.
Photodegradation
Photodegradation is a significant dissipation pathway for dinotefuran in aquatic environments. Under strong light exposure, the photolysis half-life of dinotefuran is approximately 4 to 14 days. The DN metabolite is known to be a product of the phototransformation of dinotefuran. The presence of dissolved organic matter and chloride ions in water can influence the rate of photodegradation, with singlet oxygen playing a role in the transformation process.[8] The susceptibility of the DN metabolite itself to further photodegradation is an area that warrants more detailed study to fully characterize its persistence in sunlit surface waters.
Hydrolysis
Dinotefuran is chemically stable to hydrolysis under neutral pH conditions, with a half-life exceeding 360 days.[2] Given the structural similarity, it is expected that the DN metabolite would also exhibit considerable stability against hydrolysis in the absence of microbial or photochemical influence. This stability implies that in environments where microbial activity and light penetration are limited, such as in deeper soil layers or groundwater, the persistence of DN could be prolonged.
Mobility and Persistence in Environmental Compartments
The high water solubility and low soil organic carbon-water partitioning coefficient (Koc) of dinotefuran (30-50) indicate a high potential for leaching through the soil profile and into groundwater.[2][9] The Groundwater Ubiquity Score (GUS) for dinotefuran is 4.95, which is above the threshold of 2.8 that suggests a potential to leach.[10]
Given that the DN metabolite is also a polar compound, it is anticipated to have a similarly high mobility in soil. The low sorption potential of dinotefuran and, by extension, its polar metabolites, signifies a risk of contamination of surface and groundwater resources.[8] The persistence of DN will be dictated by the degradation pathways available in a given environmental compartment. In anaerobic soil and aerobic aquatic environments where it is formed, its subsequent persistence is a key factor in determining long-term environmental concentrations.
Ecotoxicological Profile of the DN Metabolite
The ecotoxicological impact of a pesticide is not limited to the parent compound; metabolites can also exert biological effects. There is some variability in the reported toxicity of the DN metabolite.
Organism
Endpoint
Value
Toxicity Classification
Reference(s)
Earthworm (Eisenia fetida)
Acute Toxicity
Not specified, but described as "supertoxic" in one study
Table 2: Ecotoxicity of Dinotefuran and its DN Metabolite.
Metabolic studies have suggested that both the UF and DN metabolites of dinotefuran exhibit relatively low toxicity.[2] However, a study on the earthworm Eisenia fetida concluded that both UF and DN were "supertoxic pollutants".[3] This study found that at concentrations of 1.0 and 2.0 mg/kg, UF and DN could induce the production of reactive oxygen species, leading to oxidative stress.[3] Conversely, the U.S. EPA has stated that the DN phosphate degradate is practically non-toxic to the freshwater invertebrate Daphnia magna.[4] This highlights the need for further research to resolve these differing toxicological profiles and to assess the risk of DN to a wider range of non-target organisms. The EPA, based on structure-activity relationship (SAR) analysis, considers that transformation products like DN that contain the nitroguanidine structure could have similar toxicity to the parent dinotefuran for some taxa.[4]
Analytical Methodologies for DN Detection
The accurate quantification of the DN metabolite in various environmental matrices is crucial for monitoring its fate and exposure levels. Due to the high polarity of dinotefuran and its metabolites, analytical methods based on liquid chromatography are commonly employed.[2]
Experimental Protocol: LC-MS/MS Analysis of DN in Water
This protocol provides a general framework for the analysis of the DN metabolite in water samples.
Workflow for the analysis of DN in water by LC-MS/MS.
Step-by-Step Methodology:
Sample Collection and Preservation: Collect water samples in clean, pre-rinsed glass bottles. Store samples at 4°C and analyze as soon as possible.
Sample Preparation:
Allow samples to equilibrate to room temperature.
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
For plum samples, an alternative extraction with methanol followed by dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents has been shown to be effective for DN.[12]
LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex® C18, 2.1 mm i.d. × 150 mm L., 2.6 μm particle size) is suitable.[13]
Mobile Phase: A gradient elution using water and acetonitrile, both often containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[13][14]
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
Injection Volume: 5-10 µL.
Mass Spectrometry (MS):
Ionization: Electrospray ionization in positive mode (ESI+) is generally used for neonicotinoids and their metabolites.
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.
Quantification:
Prepare a series of matrix-matched calibration standards by spiking blank water samples with known concentrations of a certified DN reference standard.
Construct a calibration curve by plotting the peak area response against the concentration.
Quantify the DN concentration in the samples by comparing their peak areas to the calibration curve. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Conclusion and Future Research Directions
The DN metabolite is a key transformation product of the insecticide dinotefuran, formed primarily through anaerobic soil metabolism and aerobic aquatic metabolism. Its high polarity, inferred from the properties of the parent compound and computational data, suggests a high potential for mobility in soil and water, posing a risk of contamination to aquatic ecosystems.
While the degradation of the parent compound, dinotefuran, is relatively well-characterized, there is a significant knowledge gap regarding the specific degradation rates and pathways of the DN metabolite itself. Furthermore, the ecotoxicological profile of DN requires more comprehensive investigation to resolve conflicting reports and to establish its potential risk to a broader range of non-target species.
Future research should prioritize:
Determining the specific physicochemical properties of the DN metabolite through experimental measurements.
Conducting detailed degradation studies (microbial, photochemical, and hydrolytic) on the isolated DN metabolite in various environmental matrices to determine its persistence.
Investigating the mobility of DN in different soil types to accurately model its leaching potential.
Performing a comprehensive ecotoxicological assessment of DN on a range of aquatic and terrestrial organisms to clarify its risk profile.
A more complete understanding of the environmental fate of the DN metabolite is essential for refining the ecological risk assessments of dinotefuran and ensuring its sustainable use in agriculture.
References
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ChemBK. (n.d.). 1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine. Retrieved from [Link]
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The Unseen Player: A Technical Guide to the Role of the DN Metabolite in Dinotefuran's Insecticidal symphony
For the attention of researchers, toxicologists, and crop protection specialists, this guide delves into the metabolic intricacies of Dinotefuran, focusing on the pivotal, yet often overlooked, role of its demethylated m...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, toxicologists, and crop protection specialists, this guide delves into the metabolic intricacies of Dinotefuran, focusing on the pivotal, yet often overlooked, role of its demethylated metabolite, 1-methyl-3-(tetrahydro-3-furylmethyl) guanidine (DN). As a Senior Application Scientist, it is imperative to move beyond a superficial understanding of an insecticide's mode of action and explore the contributions of its metabolic progeny. This document synthesizes current knowledge, highlights critical data gaps, and provides the experimental frameworks necessary to fully elucidate the contribution of the DN metabolite to Dinotefuran's overall insecticidal efficacy.
Introduction: Dinotefuran and the Neonicotinoid Paradigm
Dinotefuran, a third-generation neonicotinoid, has established itself as a potent weapon against a broad spectrum of sucking and chewing insect pests.[1][2] Its systemic nature and high efficacy are attributed to its action as an agonist of the insect nicotinic acetylcholine receptor (nAChR), leading to hyperexcitation of the central nervous system, paralysis, and eventual death.[1] However, the in-vivo journey of Dinotefuran is not a solitary one. Upon entering the insect, it is subject to metabolic transformation, primarily yielding two key metabolites: 1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF) and the focus of this guide, the demethylated metabolite, DN.[3][4] While the parent compound's activity is well-documented, a comprehensive understanding of Dinotefuran's total insecticidal activity necessitates a thorough investigation of the bioactivity of its metabolites.
The Central Hypothesis: Is the DN Metabolite a Significant Contributor to Toxicity?
The central question addressed in this guide is whether the DN metabolite is merely a detoxification product or an active participant in the insecticidal action of Dinotefuran. Drawing parallels from other neonicotinoids, such as imidacloprid where the desnitro-imidacloprid metabolite (DN-IMI) exhibits altered receptor affinity and toxicity profiles, it is plausible that the DN metabolite of Dinotefuran possesses its own significant toxicological properties.[5][6] Specifically, the demethylation of the guanidine moiety could alter the molecule's polarity and its interaction with the nAChR binding pocket.
Current State of Knowledge: A Landscape of Incomplete Data
A comprehensive review of the existing literature reveals a significant knowledge gap regarding the direct insecticidal activity of the DN metabolite against target pests. While some studies have investigated its toxicity to non-target organisms, direct comparative studies with the parent Dinotefuran on key agricultural pests are conspicuously absent.
Toxicity Profile of the DN Metabolite
Organism
Study Type
Finding
Reference
Earthworm (Eisenia fetida)
Acute toxicity
DN exhibited high toxicity, similar to the parent compound.
The cytochrome P450 enzyme CYP6EM1 was identified as being involved in Dinotefuran metabolism, potentially leading to the formation of a demethylated metabolite.
The high toxicity of DN to earthworms suggests that it is not an inert detoxification product.[4] However, without comparative data on target insects, its contribution to the overall insecticidal effect of Dinotefuran remains speculative.
nAChR Binding Affinity: The Missing Link
The affinity of a compound for the nAChR is a critical determinant of its insecticidal potency. While the binding of Dinotefuran to insect nAChRs has been characterized, there is a dearth of published data on the binding affinity of the DN metabolite.[8][9][10] This is a critical missing piece of the puzzle. A high binding affinity of DN would strongly support its role as a significant contributor to the overall toxicity of Dinotefuran.
The Metabolic Pathway: From Dinotefuran to DN
The biotransformation of Dinotefuran to its DN metabolite is a crucial step in its in-vivo fate. This process is primarily mediated by the cytochrome P450 monooxygenase system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics.[11][12][13]
The Role of Cytochrome P450
In insects, P450s are key players in insecticide resistance through enhanced metabolism.[11][12] The identification of CYP6EM1 in the whitefly Bemisia tabaci as an enzyme capable of metabolizing Dinotefuran provides a glimpse into the specific enzymatic machinery involved.[7] It is highly probable that other P450 isoforms in different insect species are also capable of N-demethylating Dinotefuran to produce the DN metabolite.
Figure 1. Metabolic conversion of Dinotefuran to its DN metabolite via cytochrome P450-mediated N-demethylation.
Symptomology: Unraveling the Telltale Signs of Poisoning
The symptoms of neonicotinoid poisoning are a direct consequence of their agonistic action on nAChRs. These typically include:
Initial hyperexcitation, tremors, and convulsions.
Followed by paralysis and cessation of feeding.
Ultimately leading to death.
While these general symptoms are expected for both Dinotefuran and its potentially active DN metabolite, subtle differences in the onset, severity, and duration of these symptoms could provide valuable clues about their respective potencies and modes of interaction with the nAChR.[14][15] However, specific symptomology studies on the isolated DN metabolite in insects are currently unavailable.
Experimental Protocols: A Roadmap for Future Research
To address the existing knowledge gaps, a concerted research effort is required. The following experimental workflows provide a robust framework for elucidating the precise role of the DN metabolite.
Workflow for Comparative Insecticidal Bioassays
This protocol is designed to determine and compare the intrinsic toxicity of Dinotefuran and its DN metabolite to a target insect pest.
Figure 2. Workflow for determining the comparative insecticidal activity of Dinotefuran and its DN metabolite.
Protocol for nAChR Radioligand Binding Assay
This experiment will determine the binding affinity of the DN metabolite to insect nAChRs, providing a mechanistic basis for its observed toxicity (or lack thereof).
Figure 3. Workflow for assessing the nAChR binding affinity of the DN metabolite.
Conclusion and Future Directions: A Call for Deeper Investigation
The available evidence, though incomplete, suggests that the DN metabolite of Dinotefuran is not an inert bystander in the insecticidal process. Its demonstrated toxicity to non-target organisms and the known structure-activity relationships of neonicotinoids strongly warrant a more thorough investigation into its role in target pest mortality.
Future research should prioritize:
Direct comparative toxicity studies of Dinotefuran and its DN metabolite against a range of economically important insect pests.
nAChR binding assays to quantify the affinity of the DN metabolite for insect receptors.
In-vivo metabolism studies in various insect species to determine the rate and extent of DN formation.
Identification of the specific cytochrome P450 enzymes responsible for Dinotefuran metabolism in different pest species.
A comprehensive understanding of the contribution of the DN metabolite will not only provide a more complete picture of Dinotefuran's mode of action but also have significant implications for insecticide resistance management and the development of next-generation crop protection solutions. The frameworks provided in this guide offer a clear path toward illuminating the role of this "unseen player" in the complex symphony of Dinotefuran's insecticidal activity.
References
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Preliminary in vitro studies with Dinotefuran DN Hydrochloride
An In-Depth Technical Guide: Preliminary In Vitro Studies with Dinotefuran DN Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting pre...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide: Preliminary In Vitro Studies with Dinotefuran DN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting preliminary in vitro studies on Dinotefuran DN Hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is designed to provide a logical, scientifically-grounded narrative that explains the causality behind experimental choices, ensuring that the described workflows are self-validating and robust. We will explore the core mechanism of Dinotefuran, the rationale for selecting specific cellular models, and the detailed execution of foundational cytotoxicity assays.
Understanding Dinotefuran and its Research Context
Dinotefuran (CAS: 165252-70-0) is a third-generation neonicotinoid insecticide, a class of compounds developed for their high efficacy against a wide range of insect pests.[1][2] Unlike earlier neonicotinoids, its structure features a tetrahydrofuran group instead of a chlorinated aromatic heterocycle, which influences its biological activity and physical properties.[3] Its primary mode of action is the disruption of the insect's nervous system.[2]
For research purposes, derivatives like Dinotefuran DN Hydrochloride (CAS: 939773-22-5) are often synthesized.[4] The hydrochloride salt form typically enhances the compound's solubility in aqueous buffers, a critical attribute for creating stable and homogenous test solutions for in vitro experiments. This guide will focus on the preliminary assessment of this research-grade compound.
The Core Mechanism: Agonism of Nicotinic Acetylcholine Receptors (nAChRs)
The foundation of any robust toxicological assessment is a deep understanding of the compound's mechanism of action. Dinotefuran functions as an agonist of nicotinic acetylcholine receptors (nAChRs).[5][6]
The Causality of Neurotoxicity:
nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of both insects and mammals.[7] When the endogenous ligand, acetylcholine (ACh), binds to the receptor, it opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) which depolarizes the neuron and propagates a nerve impulse.
Dinotefuran mimics ACh but binds to the receptor with high affinity, causing persistent activation. This leads to a state of constant, uncontrolled nerve stimulation. In insects, this overstimulation results in paralysis and death.[2] While Dinotefuran shows significantly higher selectivity for insect nAChRs over their mammalian counterparts, this selectivity is not absolute.[8] Therefore, in vitro studies on mammalian cell lines are essential to quantify its potential for off-target neurotoxic effects.[9]
Caption: Standard workflow for an in vitro cytotoxicity assessment using the MTT assay.
Data Presentation and Interpretation
Raw absorbance data must be processed to determine the dose-dependent effect of the compound.
Calculation:
Cell Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results should be summarized in a table and used to generate a dose-response curve (plotting % Viability vs. log[Concentration]), from which the IC₅₀ (Inhibitory Concentration 50%) value can be calculated. The IC₅₀ represents the concentration of Dinotefuran DN Hydrochloride required to reduce cell viability by 50%.
Table 1: Example Cytotoxicity Data for Dinotefuran DN Hydrochloride on SH-SY5Y Cells after 48h Exposure
Concentration (µM)
Mean Absorbance (570 nm)
Standard Deviation
% Cell Viability
0 (Vehicle Control)
1.254
0.088
100.0%
10
1.211
0.075
96.6%
50
1.159
0.081
92.4%
100
0.987
0.069
78.7%
250
0.655
0.051
52.2%
500
0.341
0.033
27.2%
1000
0.188
0.021
15.0%
Conclusion and Future Directions
This preliminary in vitro assessment is a critical first step. The IC₅₀ value derived from the MTT assay establishes a foundational toxicity profile and provides the necessary concentration range for subsequent, more sophisticated mechanistic studies.
Based on these initial findings, future research should aim to dissect the specific cellular events underlying the observed cytotoxicity. Logical next steps include:
Assessing Oxidative Stress: Measuring the generation of Reactive Oxygen Species (ROS), as some neonicotinoids have been shown to disrupt mitochondrial electron transport chains.
[10]* Apoptosis vs. Necrosis Assays: Utilizing assays like Caspase-3 activity or Annexin V/Propidium Iodide staining to determine the mode of cell death.
[11]* Electrophysiology: Using patch-clamp techniques to directly measure the activation of nAChRs on the cell membrane in response to Dinotefuran, confirming target engagement in the mammalian model.
By following this structured, rationale-driven approach, researchers can generate reliable and meaningful preliminary data on the in vitro effects of Dinotefuran DN Hydrochloride, paving the way for a comprehensive understanding of its biological activity in mammalian systems.
References
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Schreiber, D., et al. (2020). Comparison of different in vitro cell models for the assessment of pesticide-induced dopaminergic neurotoxicity. ResearchGate. Available at: [Link]
Chandrakar, T. R., et al. (2020). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal. Available at: [Link]
Casida, J. E., & Durkin, K. A. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. PNAS. Available at: [Link]
de Madureira, M. C., et al. (2015). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]
Paul, A., & Mozumder, M. (2017). an assessment of in vitro cytotoxicity of cypermethrin on human peripheral blood lymphocytes using mtt assay. ResearchGate. Available at: [Link]
Jiang, J., et al. (2024). Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism. PubMed. Available at: [Link]
Zimmer, C. T., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. ScienceOpen. Available at: [Link]
Application Note: Dinotefuran DN Hydrochloride Analytical Standard Preparation
Abstract & Scope This application note details the protocol for the preparation, handling, and instrumental analysis of Dinotefuran DN Hydrochloride , the stable salt form of the des-nitro metabolite of the neonicotinoid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the preparation, handling, and instrumental analysis of Dinotefuran DN Hydrochloride , the stable salt form of the des-nitro metabolite of the neonicotinoid insecticide Dinotefuran. The DN metabolite (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine) is a critical residue marker in soil and plant matrices due to its persistence and potential toxicity to non-target organisms (e.g., earthworms).
This guide addresses specific challenges associated with the DN metabolite, including its high polarity , hygroscopicity , and solubility limitations in pure organic solvents, which differ significantly from the parent compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The analytical standard is typically supplied as the Hydrochloride (HCl) salt to ensure stability, as the free guanidine base is prone to degradation.
High in Water; Slight in Methanol/DMSO; Insoluble in Hexane/Acetonitrile
pKa
~13.6 (Guanidine moiety - Strong Base)
Stability
Hygroscopic; Stable at -20°C; Light sensitive
Workflow Visualization
The following diagram outlines the critical decision pathways for standard preparation and analysis, highlighting the divergence from standard pesticide protocols (e.g., QuEChERS).
Figure 1: Analytical workflow for Dinotefuran DN HCl, emphasizing the critical solvent selection step to prevent precipitation.
Protocol 1: Stock Standard Preparation
Objective: Prepare a verifiable primary stock solution at 1000 µg/mL (free base equivalent).
Critical Pre-requisites
Hygroscopicity Management: The HCl salt absorbs atmospheric moisture rapidly. Equilibrate the vial to room temperature in a desiccator before opening. Weigh rapidly or use a humidity-controlled weighing chamber.
Stoichiometry: Analytical results are typically reported as the free base metabolite. You must correct for the HCl counter-ion.
Correction Factor (
) =
Step-by-Step Procedure
Weighing: Accurately weigh 12.32 mg of Dinotefuran DN Hydrochloride into a 10 mL Class A volumetric flask.
Calculation: Target 10 mg free base
0.8117 (CF) = 12.32 mg salt.
Solvent Addition: Add approximately 5 mL of LC-MS grade Water .
Note: Unlike the parent Dinotefuran, the DN HCl salt has limited solubility in pure methanol or acetonitrile. Water is required to dissociate the salt and ensure complete dissolution.
Dissolution: Sonicate for 2-5 minutes until the solid is completely dissolved and no schlieren lines are visible.
Volume Make-up: Bring to volume (10 mL) with LC-MS grade Methanol .
Result: The final solvent composition is 50:50 Water:Methanol. This prevents microbial growth (common in 100% water) while maintaining solubility.
Storage: Transfer to amber silanized glass vials. Store at -20°C. Stability is validated for 6 months.
Protocol 2: LC-MS/MS Instrumental Analysis
Objective: Quantify Dinotefuran DN in complex matrices (soil/plant) using Tandem Mass Spectrometry.
Chromatographic Challenges
The DN metabolite is highly polar (logP < -1.0) and basic. Standard C18 columns often fail to retain it, causing it to elute in the void volume where ion suppression is highest.
Column: C18 Polar-Endcapped (100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[7]
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).
Role of Buffer: The ammonium formate is critical to buffer the basic guanidine group, improving peak shape.
Gradient:
0.0 min: 5% B (High aqueous to retain polar DN)
1.0 min: 5% B
6.0 min: 95% B
Flow Rate: 0.3 mL/min
Injection Volume: 2-5 µL (Keep low to prevent solvent effects).
Mass Spectrometry (MRM Transitions)
Operate in ESI Positive (+) mode. The protonated molecule
is the precursor.
Analyte
Precursor (m/z)
Product (m/z)
Cone Voltage (V)
Collision Energy (eV)
Type
Dinotefuran DN
158.1
113.1
20
15
Quantifier
158.1
85.1
20
25
Qualifier
158.1
71.1
20
30
Qualifier
Mechanism:[4][7][8] The 158 -> 113 transition corresponds to the cleavage of the guanidine moiety, retaining the tetrahydrofuran ring fragment.
Quality Control & Troubleshooting
Matrix Effects & Carryover
Issue: Guanidines are "sticky" on stainless steel and glass surfaces.
Solution: Use silanized glassware. Include a needle wash step with 50:50 Methanol:Water + 0.5% Formic Acid.
Matrix Suppression: DN elutes early. Co-eluting matrix components from soil/crops often suppress the signal.
Validation: Use Matrix-Matched Calibration Curves or a stable isotope internal standard (Dinotefuran-d3 can be used, though DN-d3 is preferred if available).
Data Validation Criteria
Linearity: R² > 0.995 over the range 1.0 – 500 ng/mL.
Retention Time Stability: ± 0.1 min tolerance.
Ion Ratio: Qualifier/Quantifier ratio must be within ±20% of the authentic standard.
References
Food and Agriculture Organization (FAO). (2012). Dinotefuran: Residue Evaluation and MRLs. FAO Plant Production and Protection Paper. Link
Rahman, M. M., et al. (2018). A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. Food Chemistry, 239, 1235-1243. Link
U.S. Environmental Protection Agency (EPA). (2004). Pesticide Fact Sheet: Dinotefuran. Office of Prevention, Pesticides and Toxic Substances. Link
Application Notes and Protocols for Utilizing Dinotefuran DN Hydrochloride in Neurotoxicity Assays
Introduction Dinotefuran, a third-generation neonicotinoid insecticide, is distinguished by its unique furanicotinyl group and high water solubility.[1][2] While its efficacy against a broad spectrum of agricultural pest...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Dinotefuran, a third-generation neonicotinoid insecticide, is distinguished by its unique furanicotinyl group and high water solubility.[1][2] While its efficacy against a broad spectrum of agricultural pests is well-documented, its potential for neurotoxicity in non-target species, including mammals, necessitates rigorous investigation.[3] As a potent agonist of nicotinic acetylcholine receptors (nAChRs), the primary molecular targets of neonicotinoids, Dinotefuran's interaction with the nervous system can lead to a cascade of downstream effects, including excitotoxicity, oxidative stress, and mitochondrial dysfunction.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dinotefuran and its metabolites, such as DN, in neurotoxicity assays. The protocols detailed herein are designed to be self-validating and are grounded in established scientific literature, offering both in vitro and in vivo methodologies to dissect the neurotoxic potential of this compound. While the term "Dinotefuran DN Hydrochloride" is not commonly found in the literature, this guide will focus on Dinotefuran and its relevant metabolites, with the hydrochloride salt form primarily serving to enhance aqueous solubility for in vitro studies.
Physicochemical Properties and Handling of Dinotefuran
A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.
Table 1: Physicochemical Properties of Dinotefuran
Due to its high water solubility, stock solutions of Dinotefuran for in vitro assays can be readily prepared in sterile, deionized water or phosphate-buffered saline (PBS).[2] For compounds with lower solubility, Dimethyl Sulfoxide (DMSO) is a common solvent. When using DMSO, the final concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
Safety Precautions:
Always handle Dinotefuran in a well-ventilated area or a chemical fume hood.[10]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Avoid inhalation of dust or contact with skin and eyes.[10]
Store the compound in a cool, dry, and dark place, away from incompatible materials.[10]
Mechanism of Neurotoxicity
Dinotefuran exerts its neurotoxic effects primarily by acting as an agonist at nAChRs.[6] Unlike other neonicotinoids, it is suggested that Dinotefuran affects nAChR binding in a unique manner.[6] In mammals, nAChRs are ligand-gated ion channels that are crucial for synaptic transmission.
The binding of Dinotefuran to nAChRs leads to the opening of the ion channel, causing an influx of cations, primarily Na⁺ and Ca²⁺. This results in the depolarization of the neuronal membrane and sustained neuronal excitation.[5] The excessive influx of Ca²⁺ can trigger a number of deleterious downstream events:
Oxidative Stress: Elevated intracellular calcium can lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by mitochondria and NADPH oxidases.[5][11] This imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[5]
Mitochondrial Dysfunction: The overload of Ca²⁺ and increased ROS can disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential (MMP) and reduced ATP production.[5] This can ultimately trigger the intrinsic apoptotic pathway.
Dopaminergic System Disruption: Studies have shown that Dinotefuran exposure can affect the dopaminergic system, leading to increased locomotor activity and enhanced immunoreactivity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[4]
Figure 1. Signaling pathway of Dinotefuran-induced neurotoxicity.
In Vitro Neurotoxicity Assays
In vitro models provide a powerful tool for screening potential neurotoxicants and elucidating their mechanisms of action. Human neuroblastoma cell lines, such as SH-SY5Y, and rat pheochromocytoma cells, like PC12, are commonly used due to their ability to differentiate into neuron-like cells.[12][13]
Figure 2. General workflow for in vitro neurotoxicity assessment.
Protocol 1: Cell Culture and Differentiation
A. SH-SY5Y Cells
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[9]
Differentiation:
Seed cells at a low density (e.g., 1 x 10⁴ cells/cm²).
After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent such as all-trans-retinoic acid (RA) at a final concentration of 10 µM.
Continue differentiation for 5-7 days, changing the medium every 2-3 days.
B. PC12 Cells
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
Differentiation:
Coat culture plates with an extracellular matrix protein such as collagen type IV or poly-L-lysine.
Seed cells at a density of 1 x 10⁴ cells/cm².
Induce differentiation by adding Nerve Growth Factor (NGF) to the culture medium at a final concentration of 50-100 ng/mL.
Differentiate for 5-7 days, observing for neurite extension.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range of Dinotefuran that is cytotoxic to the cells, which is crucial for designing subsequent mechanistic studies.
Cell Seeding: Seed differentiated cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Exposure: Prepare serial dilutions of Dinotefuran in the appropriate cell culture medium. Replace the existing medium with 100 µL of the Dinotefuran-containing medium or vehicle control (e.g., medium with 0.1% DMSO).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3: Neurite Outgrowth Assay
This assay is a key indicator of developmental neurotoxicity.
Cell Seeding and Differentiation: Seed and differentiate cells in a 96-well plate as described in Protocol 1.
Compound Exposure: Expose the differentiating cells to non-cytotoxic concentrations of Dinotefuran (determined from the MTT assay) for 48-72 hours. Include a positive control that inhibits neurite outgrowth (e.g., colchicine).
Fixation and Staining:
Gently wash the cells with warm PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Stain the neuronal processes with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
Imaging and Analysis:
Acquire images using a high-content imaging system or a fluorescence microscope.
Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.
Data Analysis: Normalize the neurite outgrowth parameters to the vehicle control.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This assay measures oxidative stress induced by Dinotefuran.
Cell Seeding and Exposure: Seed differentiated cells in a 96-well black, clear-bottom plate. Expose the cells to various concentrations of Dinotefuran for a predetermined time (e.g., 6-24 hours). Include a positive control for ROS induction (e.g., H₂O₂).
Probe Loading:
Remove the treatment medium and wash the cells with warm PBS.
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), at a concentration of 10 µM in PBS for 30-45 minutes at 37°C in the dark.
Fluorescence Measurement:
Wash the cells with PBS to remove excess probe.
Add 100 µL of PBS to each well.
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control.
Cell Seeding and Exposure: Follow the same procedure as in the ROS detection assay. Include a positive control that disrupts MMP (e.g., FCCP).
Probe Loading:
Remove the treatment medium and wash the cells with warm PBS.
Load the cells with a potentiometric fluorescent dye such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester) according to the manufacturer's instructions.
Fluorescence Measurement:
For JC-1, measure the fluorescence of both the red J-aggregates (healthy cells with high MMP) and the green monomers (apoptotic cells with low MMP).
For TMRE, measure the fluorescence intensity at the appropriate excitation/emission wavelengths.
Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP. For TMRE, a decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
In Vivo Neurotoxicity Studies
In vivo studies are essential for understanding the systemic effects of Dinotefuran on the nervous system and behavior.
Table 2: Example In Vivo Study Design for Dinotefuran Neurotoxicity in Rodents
Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.
Procedure: Place the animal in the center of a square arena and record its activity for a set period (e.g., 10-30 minutes).
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.[3]
Elevated Plus Maze (EPM):
Purpose: To assess anxiety-like behavior.
Procedure: The maze consists of two open arms and two closed arms. Place the animal in the center and allow it to explore for 5 minutes.
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm.
Forced Swim Test (FST) / Tail Suspension Test (TST):
Purpose: To assess depressive-like behavior.
Procedure (FST): Place the animal in a cylinder of water from which it cannot escape and record the duration of immobility for a set period.[3]
Procedure (TST): Suspend the animal by its tail and record the duration of immobility.[3]
Protocol 7: Post-Mortem Analysis
Tissue Collection:
At the end of the study, euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
Dissect the brain and post-fix it in 4% paraformaldehyde.
For neurotransmitter analysis, rapidly dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex) on ice and snap-freeze them in liquid nitrogen.
Immunohistochemistry:
Cryoprotect the fixed brains in a sucrose solution.
Section the brains using a cryostat or vibratome.
Perform immunohistochemical staining for specific markers, such as:
Tyrosine Hydroxylase (TH): To assess dopaminergic neurons.[4]
Serotonin (5-HT): To assess serotonergic neurons.[3]
Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis (a marker of neuroinflammation).
Iba1: To assess microglial activation.
Neurotransmitter Analysis (HPLC):
Sample Preparation: Homogenize the frozen brain tissue in an appropriate buffer.
HPLC-ECD: Use High-Performance Liquid Chromatography with Electrochemical Detection to separate and quantify monoamine neurotransmitters (e.g., dopamine, serotonin) and their metabolites.[16]
Data Interpretation and Expected Outcomes
In Vitro: Expect a dose-dependent decrease in cell viability and neurite outgrowth with increasing concentrations of Dinotefuran. An increase in ROS production and a decrease in mitochondrial membrane potential would indicate that oxidative stress and mitochondrial dysfunction are key mechanisms of toxicity.
In Vivo: Dinotefuran exposure may lead to hyperactivity in the open field test, indicative of effects on the dopaminergic system.[4] Changes in performance in the EPM, FST, or TST could suggest effects on anxiety and mood. Immunohistochemical analysis may reveal alterations in the number or morphology of specific neuronal populations. HPLC analysis can provide direct evidence of changes in neurotransmitter levels in different brain regions.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the neurotoxic potential of Dinotefuran DN Hydrochloride. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential risks to the nervous system. The adaptability of these protocols allows for their application in various research contexts, from initial toxicological screening to in-depth mechanistic studies, ultimately contributing to a more informed assessment of the safety of this widely used insecticide.
References
Lopes, F. M., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 75, 105196. [Link]
Attoff, K. (2023). In vitro and in silico approach methods for developmental neurotoxicity assessment. Diva-portal.org. [Link]
Antherieu, S., et al. (2022). In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress. International Journal of Molecular Sciences, 23(5), 2883. [Link]
Hayashi Pure Chemical Ind., Ltd. (n.d.). Dinotefuran Safety Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197701, Dinotefuran. Retrieved from [Link]
Kimura-Kuroda, J., et al. (2020). Combined exposure to dinotefuran and chronic mild stress counteracts the change of the emotional and monoaminergic neuronal activity induced by either exposure singly despite corticosterone elevation in mice. Journal of Veterinary Medical Science, 82(8), 1126–1136. [Link]
Kamijima, M., et al. (2019). Peripubertal exposure to the neonicotinoid pesticide dinotefuran affects dopaminergic neurons and causes hyperactivity in male mice. Journal of Veterinary Medical Science, 81(8), 1157–1162. [Link]
Nagano, T., et al. (2023). Reproductive and neurobehavioral effects of dinotefuran in an F1-generation toxicity study in mice. Journal of Applied Toxicology, 43(10), 1545-1558. [Link]
Said, S., et al. (2025). Developmental, hepatic, and neurotoxicity of dinotefuran and ameliorative effects of Rosmarinus officinalis. Food and Chemical Toxicology, 195, 115818. [Link]
Kim, I., et al. (2025). Evaluation of cardiac toxicity of a neonicotinoid insecticide, dinotefuran, in a zebrafish heart failure animal model. Ecotoxicology and Environmental Safety, 305, 119246. [Link]
Zhang, L., et al. (2024). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules, 29(3), 678. [Link]
U.S. Environmental Protection Agency. (2023). Dinotefuran: Draft Biological Evaluation. Retrieved from [Link]
Al-Massri, K., et al. (2022). Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes. Biomedical Chromatography, 36(10), e5459. [Link]
Tominaga, M., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Biological and Pharmaceutical Bulletin, 47(8), 1059-1066. [Link]
Ran, C., et al. (2024). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis. Frontiers in Physiology, 15, 1448839. [Link]
Zhang, A., et al. (2006). Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach. Pest Management Science, 62(4), 348-353. [Link]
Zhang, A., et al. (2002). Insecticidal activity and nicotinic acetylcholine receptor binding of dinotefuran and its analogues in the housefly, Musca domestica. Pest Management Science, 58(9), 909-915. [Link]
Radio, N. M., et al. (2008). Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening. Toxicological Sciences, 105(1), 106-118. [Link]
protocols.io. (2024). Immunohistochemistry with Rodent Brain Sections. Retrieved from [Link]
Kojima, M., et al. (2014). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PLoS ONE, 9(1), e86238. [Link]
Singh, S. K., et al. (2024). Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Journal of Pharmaceutical and Biomedical Analysis, 240, 115935. [Link]
Ran, C., et al. (2024). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca–ROS–mitochondria pathway in Chironomus kiiensis. ResearchGate. [Link]
Hendawi, E., et al. (2023). REPRODUCTIVE AND GENOTOXIC EFFECTS OF DINOTEFURAN IN MALE SPRAGUE DAWLEY RATS. Bulgarian Journal of Veterinary Medicine, 26(4), 543-556. [Link]
Tanaka, H., et al. (2020). Detection of Changes in Monoamine Neurotransmitters by the Neonicotinoid Pesticide Imidacloprid Using Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8251. [Link]
ResearchGate. (n.d.). Neurite length of PC12 cells induced with different concentrations of.... Retrieved from [Link]
Tominaga, M., et al. (2001). Diversity of Insect Nicotinic Acetylcholine Receptor Subunits. Journal of Neurochemistry, 75(4), 1294-1303. [Link]
ResearchGate. (2024). (PDF) Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Retrieved from [Link]
Vaarmann, A., et al. (2018). ROS as Regulators of Mitochondrial Dynamics in Neurons. Cells, 7(10), 177. [Link]
Suzuki, K., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of. Axion BioSystems. [Link]
Zizkova, V., et al. (2016). Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections. Journal of Visualized Experiments, (117), 54728. [Link]
Bell, K. F. S., et al. (2015). Nrf2 regulates ROS production by mitochondria and NADPH oxidase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(3), 425-434. [Link]
Kimura-Kuroda, J., et al. (2022). Male mice are susceptible to brain dysfunction induced by early-life acephate exposure. Frontiers in Toxicology, 4, 888130. [Link]
ResearchGate. (n.d.). IC 50 value and sub-lethal concentrations obtained after 48 h of.... Retrieved from [Link]
Tomizawa, M., & Casida, J. E. (1999). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. British Journal of Pharmacology, 127(1), 115-122. [Link]
Tesmer, L. S., et al. (2013). Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction. PLoS ONE, 8(1), e54782. [Link]
ResearchGate. (2025). (PDF) Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine. Retrieved from [Link]
Ran, C., et al. (2024). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+-ROS-mitochondria pathway in Chironomus kiiensis. Frontiers in Physiology, 15. [Link]
Zhang, L., et al. (2024). (PDF) Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity. ResearchGate. [Link]
Persinger, M. A., & Lavallee, C. F. (2024). Neurite Growth and Electrical Activity in PC-12 Cells: Effects of H3 Receptor-Inspired Electromagnetic Fields and Inherent Schumann Frequencies. Bioengineering, 11(2), 167. [Link]
Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. YouTube. [Link]
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Application Note: Dinotefuran DN Hydrochloride as a Reference Standard in Food Safety Analysis
Part 1: Introduction & Chemical Profile[1][2][3] The Analytical Imperative Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture for its systemic control of sucking pests.[1] While the pa...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Chemical Profile[1][2][3]
The Analytical Imperative
Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture for its systemic control of sucking pests.[1] While the parent compound is the primary target for residue monitoring, its environmental and metabolic degradation yields several transformation products.[2] The most significant of these is DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine), formed via the loss of the nitro group (desnitro-dinotefuran).[1]
Regulatory bodies, including the EPA and EFSA , acknowledge that while DN exhibits lower acute toxicity than the parent, its high polarity and potential for groundwater leaching necessitate rigorous monitoring. Dinotefuran DN Hydrochloride (the HCl salt form) is the critical reference material used to validate these assays due to the instability and hygroscopic nature of the free base guanidine.[1]
Understanding the formation of DN is essential for determining where to look for residues (e.g., surface water vs. plant tissue).[1] The primary driver is photolysis and hydrolysis, which cleave the electron-withdrawing nitro group, leaving the guanidine core.[1]
Visualization: Degradation Pathway
The following diagram illustrates the transformation of Dinotefuran into its key metabolites, highlighting the formation of DN.
Caption: Figure 1. Degradation pathway of Dinotefuran yielding the DN metabolite via nitro-reduction, the primary target for this protocol.[1]
Part 3: Analytical Challenges & Solutions
The Polarity Trap
The transition from Dinotefuran to DN involves the loss of the nitro group, significantly increasing the basicity (guanidine function) and polarity.[1]
Challenge: Standard QuEChERS (acetonitrile extraction + MgSO4/NaCl partitioning) often results in poor recovery (< 60%) for DN because the compound partitions into the aqueous phase rather than the organic phase.[1]
Solution: Use a Modified QuEChERS protocol utilizing acidified methanol or avoiding the salting-out step for the specific metabolite fraction, coupled with HILIC chromatography or specialized biphenyl columns.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, accurate stock solution from Dinotefuran DN HCl.
Stoichiometric Correction: The reference material is a hydrochloride salt.[1] You must correct for the mass of the HCl counter-ion to quantify the free base.[1]
Action: To prepare 100 µg/mL of DN (free base), weigh 12.33 mg of DN HCl into 100 mL solvent.[1]
Solvent Choice: Dissolve in Acetonitrile:Water (50:50 v/v) . Pure acetonitrile may not fully dissolve the salt form; pure water risks microbial degradation.[1]
Storage: Store at -20°C in amber glass vials. Stability is typically 6 months.[1]
Protocol B: Extraction from Plant Matrix (Modified for Polar Metabolites)
Critical Note: If recovery of DN is low, skip the salting out and proceed to centrifugation directly, taking an aliquot of the supernatant.
Centrifuge at 4,000 rpm for 5 minutes.
Clean-up (d-SPE):
Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg C18 .
WARNING: Do NOT use PSA (Primary Secondary Amine).[1] PSA is basic and will interact with the guanidine moiety or cause ion suppression.[1] Use C18 only to remove lipids/waxes.[1]
Reconstitution:
Evaporate 0.5 mL of extract to dryness under nitrogen.
Reconstitute in 0.5 mL Initial Mobile Phase (see LC conditions). Filter through 0.22 µm PTFE filter.[1]
Protocol C: LC-MS/MS Instrumentation
System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]
Chromatography (HILIC Mode - Recommended for DN):
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
Food and Agriculture Organization (FAO). (2012).[1] Dinotefuran: Evaluation of Data on Residues in Food.[1][3] FAO Plant Production and Protection Paper.[1]
U.S. Environmental Protection Agency (EPA). (2004).[1] Pesticide Fact Sheet: Dinotefuran.[1][4] Office of Prevention, Pesticides and Toxic Substances.[1]
Sriram Chem. (n.d.).[1] Dinotefuran DN Hydrochloride Reference Material Data.[1] (Confirming CAS 939773-22-5).[1]
Rahman, M.M., et al. (2018).[1] A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry.[1][5] Journal of Chromatography B. [1]
Application Notes and Protocols for Pharmacokinetic Studies of Dinotefuran DN Hydrochloride
Introduction: Understanding the Pharmacokinetic Profile of Dinotefuran DN Hydrochloride Dinotefuran, a third-generation neonicotinoid insecticide, is characterized by its unique tetrahydrofuranyl group, distinguishing it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Pharmacokinetic Profile of Dinotefuran DN Hydrochloride
Dinotefuran, a third-generation neonicotinoid insecticide, is characterized by its unique tetrahydrofuranyl group, distinguishing it from other neonicotinoids.[1] Its high water solubility and systemic action make it effective against a broad spectrum of insect pests in agriculture.[2] The hydrochloride salt, Dinotefuran DN, is often used in research settings to enhance solubility and stability for administration. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is paramount for assessing its efficacy and potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical pharmacokinetic studies of Dinotefuran DN Hydrochloride.
The protocols outlined herein are grounded in established regulatory principles set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of high-quality, reliable data suitable for regulatory submissions.[3][4][5]
Physicochemical Properties of Dinotefuran
A foundational understanding of the physicochemical properties of Dinotefuran is critical for the appropriate design of PK studies, particularly in the selection of a suitable vehicle for administration.
The high water solubility of Dinotefuran suggests that for many routes of administration, an aqueous vehicle will be appropriate.
In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This section details a comprehensive protocol for a single-dose oral pharmacokinetic study of Dinotefuran DN Hydrochloride in rats. The design adheres to the principles outlined in OECD guidelines for toxicity studies and FDA preclinical guidance.[4][6][7]
Experimental Design Rationale
The choice of the Sprague-Dawley rat is based on its widespread use in toxicological and pharmacological research, providing a wealth of historical control data. An oral gavage route is selected to mimic a potential route of accidental human exposure and is a common method for administering precise doses in preclinical studies. The blood sampling time points are designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
Experimental Workflow Diagram
Caption: Workflow for the in vivo pharmacokinetic study of Dinotefuran DN Hydrochloride in rats.
Step-by-Step Protocol
1. Animal Model and Housing:
Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
Housing: House animals individually in cages under controlled conditions: 22 ± 3°C, 50-60% relative humidity, and a 12-hour light/dark cycle.[7]
Acclimatization: Allow animals to acclimatize for at least 5 days before the experiment.[7]
Diet: Provide standard rodent chow and water ad libitum, except for an overnight fast (approximately 12 hours) before dosing.
2. Dose Formulation:
Prepare a solution of Dinotefuran DN Hydrochloride in sterile water for injection at the desired concentration. The high water solubility of Dinotefuran simplifies this process.
Ensure the final formulation is a clear solution.
3. Dosing Administration (Oral Gavage):
Dose Volume: The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[8]
Procedure:
Weigh each rat to determine the precise dosing volume.
Gently restrain the rat, ensuring the head and body are in a vertical line to facilitate the passage of the gavage needle.[9][10]
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) and mark it to prevent accidental stomach perforation.[8]
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the palate into the esophagus.[8][11] The needle should pass with minimal resistance.
Withdraw the needle and return the rat to its cage.
Monitor the animal for any signs of distress post-dosing.
4. Blood Sample Collection:
Technique: Serial blood samples can be collected from the saphenous vein, which is a minimally invasive technique suitable for repeated sampling.[12]
Time Points: Collect blood samples at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Procedure:
Gently restrain the rat.
Shave the area around the saphenous vein on the hind leg.
Puncture the vein with a sterile 25-gauge needle.[13]
Collect approximately 100-200 µL of blood into EDTA-coated microcentrifuge tubes.
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.[13]
5. Plasma Preparation and Storage:
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
Transfer the plasma supernatant to clean, labeled cryovials.
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS for Dinotefuran and its Metabolites
A validated bioanalytical method is crucial for generating reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[1][6] This method should be validated according to EMA or FDA guidelines.[1][5][14][15]
Metabolic Pathway of Dinotefuran
Dinotefuran undergoes several metabolic transformations in mammals. The primary metabolites to be quantified alongside the parent compound include:
DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine): Formed by the loss of the nitro group.[2][16]
UF (1-methyl-3-(tetrahydro-3-furylmethyl)urea): Results from the hydrolysis of the nitroimino moiety.[2][16][17]
MNG (1-methyl-2-nitroguanidine): A minor metabolite.[2]
Caption: Simplified metabolic pathway of Dinotefuran in mammals.
Protocol for Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation):
Thaw plasma samples on ice.
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Dinotefuran).
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions (Example):
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column suitable for polar compounds.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
MS System: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) for Dinotefuran and its metabolites.
3. Method Validation:
The bioanalytical method must be fully validated to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: No significant interference at the retention times of the analytes and internal standard.
Linearity: A linear relationship between concentration and response over the expected concentration range.
Accuracy and Precision: Within-run and between-run accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
Recovery: Consistent and reproducible extraction efficiency.
Matrix Effect: Assessment of the impact of plasma components on the ionization of the analytes.
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Pharmacokinetic Data Analysis
Once the plasma concentrations of Dinotefuran and its metabolites are determined, the following pharmacokinetic parameters should be calculated using non-compartmental analysis:
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t₁/₂ (Half-life): Time required for the plasma concentration to decrease by half.
CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting pharmacokinetic studies of Dinotefuran DN Hydrochloride. By adhering to these protocols, researchers can generate high-quality, reproducible data that will contribute to a comprehensive understanding of the ADME properties of this important compound. The emphasis on regulatory guidelines ensures that the data will be robust and suitable for safety and risk assessment.
References
U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. [Link]
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds) Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49. [Link]
Duke University Social Science Research Institute. Preclinical Regulatory Requirements. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Organisation for Economic Co-operation and Development. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
Fan, Y., et al. (2018). A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. Journal of separation science, 41(2), 523–531. [Link]
Food and Agriculture Organization of the United Nations. (2012). Dinotefuran (255). [Link]
European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. [Link]
National Institutes of Health Office of Animal Care and Use. Guidelines for Survival Blood Collection in Mice and Rats. [Link]
Organisation for Economic Co-operation and Development. OECD Guidelines for the Testing of Chemicals. [Link]
Virginia Polytechnic Institute and State University. (2017). SOP: Oral Gavage in the Rat. [Link]
Organisation for Economic Co-operation and Development. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]
Liu, X., et al. (2017). Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International, 100(5), 1465-1471. [Link]
Instech Laboratories, Inc. (2020). Guide to Oral Gavage for Mice and Rats. [Link]
University of Hertfordshire. Dinotefuran (Ref: MTI 446). [Link]
IDEXX BioAnalytics. Rodent Blood Collection and Sample Preparation Guide. [Link]
Wang, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5283. [Link]
Wang, Y., et al. (2022). Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis. Frontiers in Physiology, 13, 1008625. [Link]
Organisation for Economic Co-operation and Development. (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Wang, J., et al. (2019). Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method. PloS one, 14(1), e0210203. [Link]
Shimadzu Corporation. Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. [Link]
The University of British Columbia Animal Care Services. (2014). TECH 09b -Oral Gavage in Adult Rats. [Link]
Parasuraman, S., et al. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87–93. [Link]
Balcombe, J. P., et al. (2004). Oral Gavage in Rats: Animal Welfare Evaluation. Journal of Applied Animal Welfare Science, 7(3), 137-148. [Link]
Wang, Y., et al. (2017). Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). Chemosphere, 186, 966–973. [Link]
European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?[Link]
ResearchGate. How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat??[Link]
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
Application Note: Ecotoxicological Assessment of Dinotefuran and its DN Metabolite (Des-nitro)
Introduction & Scientific Context In the development of third-generation neonicotinoids, regulatory bodies (EFSA, EPA) increasingly mandate the testing of stable metabolites. Dinotefuran , a furanicotinyl insecticide, de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
In the development of third-generation neonicotinoids, regulatory bodies (EFSA, EPA) increasingly mandate the testing of stable metabolites. Dinotefuran , a furanicotinyl insecticide, degrades primarily into Dinotefuran-DN (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine) and Dinotefuran-UF (urea derivative).[1][2]
This guide focuses on Dinotefuran DN Hydrochloride , the stable salt form of the des-nitro metabolite (often abbreviated as DN or MNG ). Unlike the parent compound, which acts via irreversible binding to insect nicotinic acetylcholine receptors (nAChRs), the DN metabolite exhibits a distinct toxicity profile—generally lower in bees but potentially persistent and "supertoxic" to soil invertebrates like earthworms.
Key Technical Challenge: The DN metabolite is highly polar (LogP < 0) and is supplied as a hydrochloride salt. Standard protocols must be adapted to account for stoichiometric mass correction and hydrophilic extraction during analytical verification.
Chemical Identity & Metabolic Pathway
The "DN" metabolite represents the reduction of the nitro group to an amine (guanidine).
Figure 1: Simplified degradation pathway of Dinotefuran. The DN metabolite (Des-nitro) is the primary focus of this protocol.
Material Preparation & Stoichiometry
CRITICAL STEP: Researchers often err by weighing the hydrochloride salt directly as if it were the free base. This results in under-dosing by approximately 19%.
Stoichiometric Correction
When preparing stock solutions using Dinotefuran DN Hydrochloride (MW: ~193.67 g/mol ) to match the molarity of the free base (MW: ~157.21 g/mol ), use the following correction factor:
Protocol:
To prepare a 100 mg/L (free base equivalent) stock solution in 1 L of water:
Weigh 123.2 mg of Dinotefuran DN Hydrochloride.
Dissolve in 1 L of reconstituted water (for aquatic assays) or acetone/water mix (for contact assays).
Note: The HCl salt is highly water-soluble. No co-solvent (DMSO) is typically required for aquatic stocks, preventing solvent-induced toxicity artifacts.
Protocol A: Acute Immobilization Test (Daphnia magna)
Guideline Alignment: OECD 202
Objective: Determine the EC₅₀ (48h) of the DN metabolite compared to the parent.
Experimental Design
Test Organism: Daphnia magna (<24h old neonates).[6][7]
Test Type: Static, non-renewal.
Duration: 48 hours.
Replicates: 4 replicates per concentration (5 daphnids per replicate).
Controls: Negative Control (Media only) + Solvent Control (if solvent used).
Step-by-Step Workflow
Media Preparation: Prepare ISO Standard Media (M4 medium). Ensure pH is 7.8 ± 0.2 and Dissolved Oxygen (DO) > 3 mg/L.
Stock Preparation: Prepare a 100 mg/L (active ingredient equivalent) limit solution using the Correction Factor (Section 2.1).
Dilution Series: Create a geometric series (e.g., 100, 50, 25, 12.5, 6.25 mg/L).
Expert Insight: The DN metabolite is often less toxic to crustaceans than the parent. If no immobility is seen at 100 mg/L, proceed with a Limit Test at 100 mg/L.
Exposure:
Place 5 neonates into each test vessel (50 mL glass beaker).
Add 20 mL of test solution.
Cover loosely to prevent evaporation but allow gas exchange.
Observation:
24h & 48h: Gently agitate the vessel. Record immobility (inability to swim for 15 seconds).[6]
Measure pH and DO at t=0 and t=48h.
Data Analysis
Calculate the EC₅₀ using Probit analysis or non-linear regression (Log-Logistic model).
Guideline Alignment: OECD 214
Objective: Assess the contact toxicity of the DN metabolite, a critical endpoint for pollinator risk assessment.
Experimental Design
Test Organism: Adult worker bees (Apis mellifera), anesthetized.
Application: Dorsal thorax topical application.
Replicates: 3 replicates of 10 bees per concentration.
Step-by-Step Workflow
Anesthesia: Anesthetize bees using CO₂ or chilling (< 5 mins). Caution: Over-chilling mimics pesticide paralysis.
Dosing Solution: Dissolve Dinotefuran DN Hydrochloride in a carrier solvent (typically Acetone + 1% water to aid salt solubility, or Triton X-100 surfactant solution).
Note: The HCl salt may not dissolve fully in pure acetone. Pre-dissolve in a minimum volume of water, then dilute with acetone.
Application:
Apply 1 µL of test solution to the dorsal thorax using a microapplicator.
Doses: 100, 50, 25, 12.5, 6.25 µg a.i./bee.
Housing: Transfer bees to holding cages with 50% sucrose solution ad libitum.
Observation: Record mortality and ataxia at 4, 24, and 48 hours.
Figure 2: Workflow for OECD 214 Acute Contact Toxicity test adapted for Dinotefuran DN.
Analytical Verification (LC-MS/MS)
Scientific integrity requires verifying that the nominal concentration matches the actual exposure concentration. The DN metabolite is highly polar, making standard C18 retention difficult.
Method Parameters[8][9][10]
Instrument: LC-MS/MS (Triple Quadrupole).
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity BEH Amide). Standard C18 often fails to retain DN.
Extraction Note: For water samples, direct injection is possible. For bee/tissue samples, use Methanol extraction followed by d-SPE (PSA/C18).[9][10] Avoid standard QuEChERS salts as they may induce phase separation issues with highly polar metabolites.
Summary of Ecotoxicological Expectations
Endpoint
Dinotefuran (Parent)
Dinotefuran DN (Metabolite)
Interpretation
Bee Contact (LD₅₀)
~0.02 - 0.07 µ g/bee
> 10 µ g/bee (Typically)
Metabolite is significantly less toxic to bees.
Daphnia (EC₅₀)
> 100 mg/L
> 100 mg/L
Both exhibit low acute aquatic toxicity.
Earthworm (LC₅₀)
Toxic
Supertoxic
CAUTION: DN accumulates in soil and shows high toxicity to Eisenia fetida.
References
FAO/WHO. (2012). Dinotefuran: Pesticide Residues in Food.[5][8] Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link
Wang, Y., et al. (2017). Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida).[2] Chemosphere. Link
EPA (Environmental Protection Agency). (2004). Pesticide Fact Sheet: Dinotefuran.[8][11] Link
OECD. (2004).[12] Test No. 202: Daphnia sp.[6][7][13][12][14] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link
Application Notes and Protocols for the Preparation of Dinotefuran DN Hydrochloride Stock Solutions
Introduction: Understanding Dinotefuran DN Hydrochloride Dinotefuran DN Hydrochloride is a chemical compound related to the neonicotinoid insecticide dinotefuran.[1] It is identified by the CAS number 939773-22-5 and has...
Dinotefuran DN Hydrochloride is a chemical compound related to the neonicotinoid insecticide dinotefuran.[1] It is identified by the CAS number 939773-22-5 and has a molecular formula of C₇H₁₅N₃O • HCl with a molecular weight of 193.67.[1] Unlike its parent compound, which is a white crystalline solid, Dinotefuran DN Hydrochloride is typically a pale red oil and is noted to be hygroscopic. This compound is of interest to researchers in various fields, including environmental science and toxicology, as a potential metabolite or impurity of dinotefuran.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in-vitro or in-vivo studies to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive protocol for the preparation of Dinotefuran DN Hydrochloride stock solutions, emphasizing safety, accuracy, and stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Dinotefuran DN Hydrochloride is provided in the table below. Understanding these properties is essential for proper handling and storage.
As a laboratory chemical, Dinotefuran DN Hydrochloride should be handled with care. While a specific Safety Data Sheet (SDS) for the hydrochloride form is not widely available, precautions for the parent compound, dinotefuran, should be considered as a baseline for safe handling.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling Dinotefuran DN Hydrochloride.[2][3]
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2][4]
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2][3][5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3][6]
Handling: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][6][7] Wash hands thoroughly after handling.[2]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3][7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed, step-by-step method for preparing a 10 mM stock solution of Dinotefuran DN Hydrochloride in Dimethyl Sulfoxide (DMSO). The choice of DMSO is based on its common use as a solvent for similar compounds and the reported slight solubility of Dinotefuran DN Hydrochloride in it.[8]
Microcentrifuge tubes or amber glass vials with screw caps
Calibrated micropipettes and sterile, filtered pipette tips
Vortex mixer
Optional: Water bath sonicator
Step-by-Step Procedure
Pre-weighing Preparations:
Before opening, allow the vial of Dinotefuran DN Hydrochloride to equilibrate to room temperature for at least 15-20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound.
Ensure the analytical balance is calibrated and level.
Weighing the Compound:
Carefully weigh out the desired amount of Dinotefuran DN Hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you will need 1.9367 mg of the compound.
Calculation: Molarity (M) = moles of solute / Liters of solution
Moles = Molarity x Liters = 0.010 mol/L x 0.001 L = 0.00001 moles
Mass (mg) = moles x Molecular Weight ( g/mol ) x 1000 mg/g = 0.00001 mol x 193.67 g/mol x 1000 mg/g = 1.9367 mg
Tare a sterile microcentrifuge tube or amber vial on the analytical balance and carefully add the calculated amount of Dinotefuran DN Hydrochloride.
Solvent Addition:
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the weighed compound. For 1 mL of stock solution, add 1.0 mL of DMSO.
Dissolution:
Securely cap the tube or vial.
Vortex the solution for 30-60 seconds to facilitate dissolution.
Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible particulate matter.
If the compound does not fully dissolve, you may gently warm the solution in a water bath (not exceeding 37°C) for a few minutes or use a water bath sonicator for 5-10 minutes.
Labeling and Storage:
Clearly label the tube or vial with the name of the compound, the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.
For short-term storage (1-2 weeks), store the stock solution at 4°C.
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Workflow Diagram
Caption: Workflow for Preparing Dinotefuran DN Hydrochloride Stock Solution.
Solubility and Stability Considerations
The available data indicates that Dinotefuran DN Hydrochloride is "slightly soluble" in DMSO and methanol. This qualitative description suggests that preparing high-concentration stock solutions may be challenging. It is advisable to perform a small-scale solubility test before preparing a large batch of stock solution.
The hygroscopic nature of Dinotefuran DN Hydrochloride means it can readily absorb moisture from the air. This can affect the accuracy of weighing and the stability of the compound. Always store the solid compound in a tightly sealed container in a desiccator at the recommended temperature.
For aqueous solutions of the parent compound, dinotefuran, it is not recommended to store them for more than one day.[8] While the stability of Dinotefuran DN Hydrochloride in aqueous solutions has not been documented, it is prudent to prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before use.
Conclusion
This application note provides a comprehensive and practical guide for the preparation of Dinotefuran DN Hydrochloride stock solutions for research purposes. By following these protocols and adhering to the safety guidelines, researchers can ensure the preparation of accurate and stable stock solutions, which is fundamental for obtaining reliable and reproducible experimental data.
References
Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Dinotefuran. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 197701, Dinotefuran. Retrieved January 25, 2024 from [Link].
da Silva, J. B., et al. (2020). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. Journal of the Brazilian Chemical Society, 31(9), 1956-1963. Available from: [Link]
Technical Support Center: Dinotefuran DN Hydrochloride Stability & Handling
[1] Product Identification & Core Chemistry CRITICAL WARNING: Before proceeding, verify your compound. Dinotefuran DN Hydrochloride is NOT the parent insecticide Dinotefuran.[1] Dinotefuran (Parent): 1-methyl-2-nitro-3-(...
The "DN" designation typically refers to the DesNitro metabolite (also known as MNG), often used as an analytical standard for residue analysis. The hydrochloride salt form is used to stabilize the basic guanidine moiety.
Issue: “My compound turns into a sticky oil or is difficult to weigh.”
Root Cause: Hygroscopicity.
Dinotefuran DN Hydrochloride is highly hygroscopic.[2] The removal of the electron-withdrawing nitro group makes the guanidine nitrogen more available to hydrogen bonding with atmospheric water.[2]
Protocol: Handling & Weighing
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
Environment: Weigh only in a humidity-controlled environment (<30% RH) or a glove box.
Static Charge: Use an anti-static gun if the powder disperses; however, this compound often presents as a gum/oil if moisture has entered.
Solvent Choice:
Recommended: Water (High solubility), Methanol, DMSO.
Avoid: Non-polar solvents (Hexane, Toluene) – the salt form will not dissolve.
Issue: “Precipitation occurs when adding the stock solution to my assay buffer.”
Root Cause: pH Shock (Free Base Formation).
You are dissolving a Hydrochloride salt.[2] It is acidic in water.[2] If you spike this into a high pH buffer (pH > 9), you may deprotonate the guanidine, reverting it to the free base, which has different solubility properties and may precipitate or degrade.
Protocol: Safe Reconstitution
Stock Solution: Prepare a 10–50 mM stock in DMSO or Methanol . These solvents suppress ionization issues during storage.[2]
Working Solution: Dilute the stock into your aqueous buffer. Ensure the final organic solvent concentration is <1% (v/v) to avoid cytotoxicity in biological assays.[2]
Stability in Solution (pH & Temperature)
Issue: “I see extra peaks in my LC-MS chromatogram after 24 hours.”
Root Cause: Hydrolysis & Cyclization.
While the parent Dinotefuran is relatively stable to hydrolysis (pH 4–9), the DN metabolite is more reactive due to the free guanidine group. It can degrade into the Urea metabolite (UF) or undergo ring cleavage under extreme pH.[2]
Stability Data Matrix
Condition
Stability Rating
Recommendation
pH 2 – 6 (Acidic)
High
Optimal for storage.[2] The HCl salt maintains this naturally.[2]
Store stocks at -20°C. Working solutions stable at 4°C for 1 week.
Q: Can I freeze-thaw the stock solution?A: Limit freeze-thaw cycles to maximum 3 times . Aliquot the stock immediately after preparation.[2] Repeated condensation introduces water, accelerating hydrolysis.
Photostability
Issue: “The concentration drops when the autosampler tray is clear.”
Root Cause: Photolysis.
Although the DN metabolite lacks the nitro chromophore (which makes the parent highly UV-sensitive), the guanidine structure is still susceptible to photo-oxidation, especially in solution.[2]
Protocol: Light Protection
Glassware: ALWAYS use amber borosilicate glass vials.
Lab Practice: Wrap clear reservoirs in aluminum foil.
LC-MS: Ensure the autosampler is temperature-controlled (4°C) and dark.
Visualizing the Degradation Pathway
The following diagram illustrates the relationship between the parent compound, the DN metabolite (your compound), and the downstream breakdown products.
Figure 1: Degradation pathway showing the formation of Dinotefuran DN (Desnitro) and its subsequent hydrolysis to the Urea form (UF) under alkaline conditions.[2]
Frequently Asked Questions (FAQs)
Q: My LC-MS signal for Dinotefuran DN is weak compared to the parent. Why?A: The "DN" metabolite lacks the nitro group, which significantly alters its ionization efficiency in Electrospray Ionization (ESI).
Action: Optimize declustering potential (DP) and collision energy (CE) specifically for the amine/guanidine transition. Do not use the same parameters as the parent Dinotefuran.
Mode: Operate in Positive Ion Mode (ESI+). The basic guanidine protonates easily (
Q: Can I use this standard to quantify the parent Dinotefuran?A:No. They are chemically distinct. You can only use Dinotefuran DN HCl to quantify the presence of the metabolite in your samples.
Q: What is the shelf life of the solid powder?A: If stored at -20°C with a desiccant, the shelf life is typically 2 years . If the powder has turned into a gum, purity must be re-verified by NMR or HPLC before use.
References
Food and Agriculture Organization (FAO). (2012).[2] Dinotefuran: Pesticide Residues in Food - 2012 Evaluations.[2] FAO Plant Production and Protection Paper.[2]
U.S. Environmental Protection Agency (EPA). (2004).[2] Pesticide Fact Sheet: Dinotefuran.[2][1] Office of Prevention, Pesticides and Toxic Substances.
National Institutes of Health (NIH) - PubChem. (n.d.).[2] Dinotefuran Compound Summary. PubChem Database.[2]
CymitQuimica. (n.d.).[2] Dinotefuran DN Hydrochloride Product Data.[2][1][4][5] (Example of commercial standard specifications).
Context: "DN" refers to the Desnitro metabolite of Dinotefuran.[1] It is the primary degradation product formed via photolysis and metabolism where the nitro group (
) is cleaved from the parent nitroguanidine structure.[1]
Chemical Nature: Unlike the parent Dinotefuran (which is a non-ionized nitroguanidine), the DN metabolite is a guanidine derivative .[1] It is a strong base.[1] The commercial standard is supplied as the Hydrochloride (HCl) salt to ensure stability.[1]
The Core Problem:
Researchers often encounter precipitation or poor recovery because they treat the DN-HCl salt identical to the parent Dinotefuran .[1]
The Cause: Dinotefuran DN HCl is an ionic salt lattice.[1] Acetonitrile is a polar aprotic solvent with insufficient dielectric constant to overcome the lattice energy of the hydrochloride salt.[1]
The Solution: Do not use 100% ACN.
Primary Solvent: Dissolve the solid standard in Methanol (MeOH) or Water first.[1] Methanol is the preferred choice for LC-MS compatibility as it is easier to evaporate/mix.[1]
Cosolvent Method: If you must use ACN, prepare a stock in 100% MeOH, then dilute into ACN/Water (50:50).[1] Ensure water is present to solvate the chloride ion.[1]
Issue B: Low Recovery in QuEChERS Extraction
Q: I am extracting soil/crop samples using standard QuEChERS (Acetone/Hexane or ACN), but my recovery of the DN metabolite is <30%.
A: The standard QuEChERS protocol partitions salts into the aqueous phase, which is discarded.[1]
The Cause: The DN metabolite exists as a cation (protonated guanidine) at neutral/acidic pH.[1] When you add salts (MgSO4/NaCl) to induce phase separation, the highly polar DN metabolite stays in the water phase, while the parent Dinotefuran moves to the organic phase.[1]
The Solution:
Avoid Salting Out: Use a "Salting Out Free" method or reduce salt load.
Change Solvent: Use Acidified Methanol for extraction instead of ACN.
pH Adjustment: Ensure the extraction pH is basic enough to suppress ionization (risky due to stability) OR, preferably, use LC-MS/MS with a HILIC column to analyze the aqueous extract directly without partitioning.[1]
Issue C: Peak Tailing & Retention Time Shifts
Q: My DN peak tails significantly on a C18 column, unlike the parent Dinotefuran.
A: This is due to secondary silanol interactions.[1]
The Cause: The DN metabolite is a basic amine.[1] Residual silanols on C18 silica supports are acidic.[1] The positive charge on the DN-guanidine interacts strongly with negative silanols, causing drag (tailing).[1]
The Solution:
Mobile Phase Modifier: You must use a buffer.[1] Add 10–20 mM Ammonium Formate or 0.1% Formic Acid to the aqueous mobile phase.[1] This saturates silanol sites and pairs with the analyte.[1]
Column Switch: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Pentafluorophenyl (PFP) column, which offers better selectivity for polar cationic species.[1]
Validated Protocol: Preparation of Stable Stock Standards
Objective: Create a 1000 mg/L (ppm) Stock Solution of Dinotefuran DN HCl.
Materials:
Dinotefuran DN HCl Reference Standard (>98% purity).[1]
Stability Warning: Guanidine derivatives can be hygroscopic.[1] Ensure the vial is tightly sealed. Re-verify concentration every 3 months.
Mechanistic Visualization
The following diagram illustrates the chemical transformation and the solubility decision logic.
Caption: Figure 1. Chemical relationship between Dinotefuran and its DN Hydrochloride salt, highlighting the divergence in solvent compatibility.[1] The salt form requires protic solvents (Methanol/Water) and fails in pure aprotic organic solvents (Acetonitrile).[1]
References
Food and Agriculture Organization (FAO). (2012).[1] Dinotefuran: Pesticide Residues in Food 2012 Joint FAO/WHO Meeting on Pesticide Residues.[1] Evaluates the metabolism of Dinotefuran, identifying "DN" (1-methyl-3-(tetrahydro-3-furylmethyl)guanidine) as a major metabolite.[1]
U.S. Environmental Protection Agency (EPA). (2004).[1] Pesticide Fact Sheet: Dinotefuran.[1] Details the physical properties and degradation pathways, including the formation of DN and UF metabolites.
Mitsui Chemicals Agro, Inc. (2002).[1] Technical Information: Dinotefuran (Starkle).[1][5] Original manufacturer data regarding solubility profiles of the parent and derivatives.[1]
Technical Support Center: Troubleshooting Poor Recovery of Dinotefuran (DN)
Welcome to the technical support center for Dinotefuran analysis. This guide is designed for researchers, analytical chemists, and laboratory professionals who are encountering challenges with the extraction and quantifi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Dinotefuran analysis. This guide is designed for researchers, analytical chemists, and laboratory professionals who are encountering challenges with the extraction and quantification of Dinotefuran. As a third-generation neonicotinoid, Dinotefuran's unique physicochemical properties can present significant analytical hurdles, most commonly manifesting as poor or inconsistent recovery.
This document provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. We will explore the causal relationships behind common extraction failures and provide logical, step-by-step solutions to optimize your methodology.
Understanding the Challenge: The Physicochemical Nature of Dinotefuran
Before diving into troubleshooting, it's crucial to understand the properties of the molecule you are working with. Dinotefuran is characterized by its high polarity and significant water solubility, which are the primary drivers of extraction difficulties.
This section addresses the most common initial questions regarding poor Dinotefuran recovery.
Q1: My Dinotefuran recovery is consistently low (<70%). What are the most likely causes?
Low recovery is almost always tied to one of three stages: initial extraction from the matrix, the cleanup step (e.g., SPE), or post-extraction analyte loss. Given Dinotefuran's high polarity, the most frequent culprits are:
Inefficient Initial Extraction: The chosen organic solvent is not polar enough to effectively pull Dinotefuran from a high-water-content sample matrix.
Analyte Breakthrough during SPE: The Solid Phase Extraction (SPE) sorbent is not retaining the polar Dinotefuran, causing it to be lost in the loading or washing steps.
Analyte Loss during Cleanup: The sorbent used in dispersive SPE (dSPE) is too aggressive and is adsorbing the analyte along with the matrix interferences.[4]
Matrix Effects: Co-extracted matrix components are suppressing the analyte's signal in the mass spectrometer, which can be misinterpreted as low recovery.[5][6]
Q2: What is the best solvent for the initial extraction of Dinotefuran?
Acetonitrile (ACN) is the most widely recommended and effective solvent.[7][8] However, due to Dinotefuran's high water solubility, using pure ACN can still be a challenge, especially in high-moisture matrices.
Expert Insight: For matrices like fruits, vegetables, or soil, a mixture of acetonitrile and water (e.g., 80:20 v/v) is often superior.[5][9] The water component helps to wet the sample and facilitates the initial movement of the highly soluble Dinotefuran out of the matrix, after which the acetonitrile can efficiently partition it. Some methods also successfully use methanol, which is even more polar.[10]
Q3: I'm using a standard QuEChERS method but my recovery is poor. Why?
The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, especially the salting-out step with magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is designed to force less polar pesticides into the acetonitrile layer. However, for a highly polar compound like Dinotefuran, this process can be too effective, driving the analyte back into the small aqueous layer that is discarded.
Causality: The high salt concentration increases the polarity of the aqueous phase, reducing the solubility of acetonitrile in water and creating a more distinct phase separation. This enhances the partitioning of nonpolar analytes into the ACN but can hinder the extraction of very polar ones like Dinotefuran.[10]
Solution: Consider modifying the QuEChERS salts. Using only MgSO₄ without NaCl, or using acetate-buffered versions, can be less aggressive and may improve recovery for polar analytes.
Section 2: In-Depth Troubleshooting Workflows
If the initial FAQs do not resolve your issue, a more systematic approach is required. The following workflow helps you pinpoint the exact stage where analyte loss is occurring.
Technical Support Center: Dinotefuran DN Hydrochloride Analysis
Welcome to the Technical Support Center for Dinotefuran DN Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Dinotefuran DN Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound and its metabolite, demethylated-dinotefuran (DN). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and ensure the integrity of your results. Contamination control is paramount in trace analysis, and this guide will equip you with the expertise to identify and mitigate potential sources of error.
Understanding the Analyte: Dinotefuran and its DN Metabolite
Dinotefuran is a third-generation neonicotinoid insecticide. Its primary metabolite of interest is demethylated-dinotefuran (DN). The hydrochloride salt of the DN metabolite (Dinotefuran DN Hydrochloride) is often used as a reference standard in analytical laboratories. Due to its high polarity and water solubility, special considerations are necessary to prevent contamination and ensure accurate quantification, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the analysis of Dinotefuran and its DN metabolite.
Q1: I'm observing a peak for Dinotefuran DN in my solvent blanks. What are the likely sources of this background contamination?
A1: Observing your analyte in a blank injection is a clear indication of contamination. For a polar compound like Dinotefuran DN Hydrochloride, the sources can be varied. Here is a systematic approach to identifying the culprit:
Solvents and Reagents: The high-purity solvents (e.g., acetonitrile, methanol) and water used for mobile phases and sample preparation are primary suspects. Although certified as high purity, they can become contaminated in the lab. It is also possible for trace levels of impurities to be present from the manufacturing process.
Laboratory Glassware and Plasticware: Glassware that has not been properly cleaned can harbor residues from previous experiments. Plastic containers, pipette tips, and vial caps can leach plasticizers or other additives into your solvents, which may interfere with your analysis or even contain trace amounts of the analyte if the lab has a history of working with neonicotinoids.
Cross-Contamination from Stock Standards: Improper handling of high-concentration stock standards can lead to widespread, low-level contamination of your laboratory environment. This can include contaminated pipettes, balance spatulas, or benchtops.
Instrument Carryover: The LC-MS/MS system itself can be a source of contamination, where residual analyte from a high-concentration sample is injected with a subsequent blank. This is a common issue with "sticky" polar compounds.
Q2: Can the plastic tubes I use for sample preparation be a source of interference?
A2: Absolutely. Plasticware, especially items made from polyvinyl chloride (PVC), can be a significant source of contamination. The most common issue is the leaching of plasticizers, such as phthalates (e.g., DEHP), into the organic solvents used during sample extraction, like acetonitrile. While polypropylene (PP) tubes are generally a better choice, they are not entirely immune to leaching, especially with aggressive organic solvents over extended contact times. This can introduce interfering peaks in your chromatogram. For ultra-trace analysis, it is recommended to use glass or certified low-leach polypropylene tubes and to minimize the contact time between solvents and plastic surfaces.
Q3: I'm struggling with inconsistent results and poor peak shapes. Could the pH of my samples or mobile phase be a factor?
A3: Yes, pH can play a critical role. Dinotefuran itself is stable over a pH range of 4 to 9.[1] However, the hydrochloride salt of the DN metabolite is acidic. Variations in the pH of your sample extracts or mobile phase can affect the ionization state of the molecule. For LC-MS analysis in positive ion mode, a consistent, slightly acidic pH (e.g., through the addition of 0.1% formic acid to the mobile phase) is generally recommended to ensure consistent protonation and, therefore, a stable and robust signal. Inconsistent pH can lead to retention time shifts and variable peak shapes.
Troubleshooting Guide
This section provides a more in-depth, actionable guide to resolving common contamination-related issues.
Issue 1: Persistent Background Signal of Dinotefuran DN
If you have confirmed that your instrument is clean and carryover is not the issue, the contamination is likely coming from your sample preparation workflow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent background signals.
Issue 2: Instrument Carryover
Carryover is when a small amount of a previously analyzed, high-concentration sample appears in a subsequent injection of a blank or low-concentration sample.
Identifying Carryover:
Inject a high-concentration standard followed by a series of solvent blanks. If the peak for Dinotefuran DN appears in the first blank and decreases in subsequent blanks, you are likely dealing with carryover.
Solutions for Carryover:
Injector and Needle Wash: This is the most critical area for carryover.
Wash Solution Composition: A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v) is often effective. For stubborn carryover of polar compounds, a wash solution with a slightly different pH than the mobile phase can be beneficial. For example, if your mobile phase is acidic, a wash solution containing a small amount of ammonium hydroxide might be more effective at removing residues.
Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle in your instrument method.
Injector Rotor Seal: The rotor seal in the injection valve can wear over time, creating scratches that trap analytes. If carryover persists despite aggressive washing, the rotor seal may need to be replaced.
Column Contamination: If the carryover peak has a different shape than your standard peak, it may be eluting from the guard or analytical column. A thorough column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) may be necessary. In severe cases, the guard column may need to be replaced.
Table 1: Recommended LC-MS Needle Wash Solutions for Neonicotinoid Analysis
Wash Solution Composition
Rationale
50:50 Acetonitrile:Water
A good general-purpose wash for reversed-phase chromatography.
25:25:25:25 Water:ACN:MeOH:IPA
A "magic mixture" that can dissolve a wide range of compounds.
0.1% Formic Acid in 90:10 ACN:Water
Mimics the mobile phase to help remove analyte adsorbed to surfaces.
0.1% Ammonium Hydroxide in 90:10 ACN:Water
A basic wash can be effective at removing acidic or polar compounds that adhere to surfaces under acidic conditions.
Issue 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank injections. Unlike carryover, their intensity does not necessarily decrease with subsequent blank injections.
Troubleshooting Ghost Peaks:
Caption: Decision tree for troubleshooting ghost peaks.
Personal Care Products: Be aware that some personal care products, such as lotions and soaps, can contain compounds that may interfere with your analysis. It is good laboratory practice for analysts to avoid using scented products.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Neonicotinoid Analysis
This protocol is designed for cleaning glassware to be used in the trace analysis of Dinotefuran DN Hydrochloride.
Materials:
Phosphate-free laboratory detergent
Reagent-grade acetone
Reagent-grade methanol
High-purity water (e.g., Milli-Q or equivalent)
Nitric acid (trace metal grade)
Procedure:
Initial Rinse: Immediately after use, rinse glassware three times with tap water.
Detergent Wash: Wash the glassware thoroughly with a phosphate-free laboratory detergent and warm water. Use appropriate brushes to scrub all surfaces.
Tap Water Rinse: Rinse the glassware at least five times with tap water to remove all detergent residue.
Deionized Water Rinse: Rinse the glassware three times with deionized water.
Acid Bath (Optional but Recommended): For new glassware or glassware with persistent contamination, soak in a 5-10% nitric acid bath for at least 4 hours.
Final Rinse: Rinse the glassware three to five times with high-purity water.
Solvent Rinse: Rinse the glassware with methanol, followed by acetone, to remove any remaining organic residues and to aid in drying.
Drying: Dry the glassware in an oven at 105-120°C. Do not use plastic-coated drying racks as these can be a source of contamination.
Storage: Once cool, cover the openings of the glassware with aluminum foil and store in a clean, dust-free cabinet.
Protocol 2: Preparation of Calibration Standards
Accurate preparation of calibration standards is crucial for accurate quantification.
Best Practices:
Stock Solutions: Prepare high-concentration stock solutions in a laboratory area separate from where you perform your sample dilutions to avoid cross-contamination. Use a dedicated set of pipettes and a separate analytical balance for weighing standards.
Solvent: Use a high-purity solvent that is compatible with your analytical method, typically methanol or acetonitrile. Dinotefuran DN Hydrochloride is soluble in methanol.[2]
Serial Dilutions: Prepare working standards by performing serial dilutions of the stock solution. Use clean glassware for each dilution.
Matrix-Matching: Whenever possible, prepare your calibration standards in a blank matrix extract that is representative of your samples. This will help to compensate for any matrix effects (ion suppression or enhancement) that may occur.
Storage: Store stock and working standard solutions in amber glass vials at 4°C to prevent photodegradation. Dinotefuran is stable in the absence of light but degrades in sunlight.[3]
References
U.S. Environmental Protection Agency. (2019). Dinotefuran: Human Health Risk Assessment to Support New Use on Imported Persimmon. Retrieved from [Link]
Public Health Ontario. (2015). Case Study: Neonicotinoids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197701, Dinotefuran. Retrieved from [Link]
Li, Y., et al. (2020). Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method.
Chemistry LibreTexts. (2023). 28.6: Ion-Exchange Chromatography. Retrieved from [Link]
Frederick National Laboratory for Cancer Research. (n.d.). Glassware Cleaning for Trace TOC Analysis. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (2012). Dinotefuran. Retrieved from [Link]
Extraction method for determining dinotefuran insecticide in water samples. (2023). PubMed. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Stability & Chromatography Optimization Guide
Analyte Focus: Dinotefuran DN Hydrochloride (1-Methyl-3-((tetrahydrofuran-3-yl)methyl)guanidine HCl)
CAS: 939773-22-5 (Salt form) / Related to 165252-70-0 (Parent Dinotefuran)
Chemical Class: Guanidine derivative (Des-nitro metabolite/impurity of Dinotefuran)
Executive Summary
Welcome to the technical support hub for Dinotefuran DN Hydrochloride. Unlike the parent pesticide Dinotefuran (which is a nitroguanidine and relatively neutral/weakly acidic), Dinotefuran DN is a cationic guanidine derivative .
This fundamental chemical difference necessitates a completely different chromatographic approach. While the parent compound analyzes well on standard C18 columns at neutral pH, the DN Hydrochloride salt is highly polar and strongly basic, leading to severe peak tailing and retention issues if treated like the parent.
Module 1: Chromatographic Troubleshooting
The Core Challenge:
Dinotefuran DN contains a guanidine moiety with a pKa > 12. At typical HPLC pH (2–8), it remains permanently positively charged (protonated). This cation interacts strongly with residual silanols (
) on silica-based columns, causing peak tailing and irreversible adsorption.
Troubleshooting Guide: Peak Shape & Retention
Symptom
Probable Cause
Technical Solution
Severe Peak Tailing
Secondary interaction between the cationic guanidine group and ionized silanols on the column.
Option A (Standard): Lower Mobile Phase pH to < 3.0 using Phosphate buffer (20-50 mM). This protonates silanols (), reducing cation exchange.Option B (Additive): Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a silanol blocker/ion-pairing agent.
Early Elution (Void)
The compound is too polar for standard C18 retention.
Switch Mode: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Bare Silica or Zwitterionic).RP Alternative: Use a C18 column compatible with 100% aqueous conditions (AQ-C18) and start with 0-5% organic modifier.
Retention Time Drift
pH instability or lack of buffering capacity.
Ensure buffer concentration is >20 mM . Simple formic acid (0.1%) is often insufficient for strong bases; use Ammonium Formate or Phosphate buffers.
Split Peaks
Sample solvent incompatibility.
Dissolve the sample in the starting mobile phase. If the sample is in 100% MeOH and injected into a 95% Water stream, the solvent mismatch will cause peak distortion.
Recommended HPLC Method Parameters
Column: C18 with high carbon load and end-capping (for RP) OR HILIC Silica (for better retention).
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) OR 10 mM Ammonium Formate (pH 3.0).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Detection: UV 210 nm (Guanidines lack strong chromophores compared to the nitro-parent; low UV is required).
Module 2: Stability & Handling
The Core Challenge:
Dinotefuran DN Hydrochloride is hygroscopic . The salt form is stable in solid state if kept dry, but the free base (formed at high pH) is unstable.
Stability Profile
Condition
Stability Status
Recommendation
Solid State
Hygroscopic
Store at 4°C or -20°C. Desiccate immediately after use. Moisture uptake alters the effective molecular weight, leading to assay errors.
Solution (Acidic pH < 4)
Stable
The protonated guanidinium ion is chemically robust. Preferred diluent: 0.1% Formic Acid in Water.
Solution (Basic pH > 9)
Unstable
Avoid alkaline diluents. High pH generates the free base, which is susceptible to oxidation and hydrolysis.
Photostability
Sensitive
While less sensitive than the nitro-parent, protect stock solutions from direct light (amber vials).
Module 3: Visual Workflows
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting the correct chromatography mode based on Dinotefuran DN polarity and basicity.
Figure 2: Stability & Handling Protocol
Caption: Step-by-step handling guide to prevent degradation and weighing errors due to hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: Why does Dinotefuran DN elute much earlier than the parent Dinotefuran?A: The parent Dinotefuran contains a nitro-group which reduces the basicity of the guanidine, making it neutral/weakly acidic and less polar (LogP ~ -0.55). Dinotefuran DN lacks this electron-withdrawing nitro group, making it a highly polar, charged cation. Cations are poorly retained on standard C18 columns without ion-pairing reagents.
Q2: Can I use the same mobile phase for both the parent and the DN impurity?A: Generally, no . The parent requires neutral-to-acidic conditions for stability but elutes reasonably well. The DN salt requires specific suppression of silanol interactions (pH < 3 or high ionic strength) to avoid tailing. A gradient starting at very low organic (0-2%) is required to capture the DN peak if using C18.
Q3: My standard recovery is consistently >110%. What is wrong?A: This is likely a weighing error due to hygroscopicity . If the standard absorbed water during storage, you are weighing water weight + compound weight, but assuming it is 100% compound. However, this usually leads to lower calculated potency. If you see higher recovery, check if the reference standard purity factor was applied correctly (correcting for the HCl salt vs. free base weight). Ensure you are calculating based on the cation content if that is your reporting basis.
Q4: Is the DN form toxic?A: Yes. While it is a metabolite, neonicotinoid derivatives can exhibit neurotoxicity. Handle with full PPE (gloves, goggles) and treat as a hazardous substance.
References
Food and Agriculture Organization (FAO). (2012). Dinotefuran: Evaluation of Data on Residues in Food. FAO Plant Production and Protection Paper.
Sriram Chem. (n.d.). Dinotefuran DN Hydrochloride - Product Datasheet. (Confirming chemical identity as the des-nitro guanidine salt).
U.S. Environmental Protection Agency (EPA). (2004). Pesticide Fact Sheet: Dinotefuran.[1][2] (Provides stability and pKa data for the parent compound).
ResearchGate (Xue, J. et al). (2019). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry.[3][4] (Identifies DN/MNG as a key degradation product/impurity).
Detecting Dinotefuran (DN) at ultra-trace levels (sub-ppb) requires moving beyond standard protocols. While LC-MS/MS remains the regulatory gold standard, matrix effects often cripple its theoretical sensitivity. Emerging methods like Time-Resolved Fluorescence Microsphere Lateral Flow Immunoassay (TRFMs-LFIA) and Surface-Enhanced Raman Scattering (SERS) offer superior limits of detection (LOD) but introduce unique stability challenges.
In Electrospray Ionization (ESI), co-eluting matrix components (sugars in honey, humic acids in soil) compete with Dinotefuran for charge, reducing signal intensity and elevating the LOD.
Troubleshooting Guide
Q: My recovery rates in honey samples are consistently low (<70%), despite good linearity in solvent standards. What is happening?A: You are experiencing Signal Suppression . The high sugar content in honey essentially "steals" charge from the Dinotefuran molecules in the ESI source.
Immediate Fix: Switch to a "Matrix-Matched Calibration" . Prepare your calibration curve in a blank honey extract rather than pure solvent. This forces the intercept to account for the suppression.
Protocol Adjustment: Implement the LLE-LTP (Liquid-Liquid Extraction with Low-Temperature Purification) method.
Extract with Acetonitrile:Water (8:2 v/v) .
Freeze the extract at -20°C for 4 hours. The aqueous phase (containing sugars/interferents) will freeze; the organic phase (containing Dinotefuran) remains liquid.
Decant the organic phase. This simple step can improve recovery to >85%.[1][2]
Q: I see "ghost peaks" or carryover between runs. How do I clear the column?A: Dinotefuran is highly polar. It can stick to active sites on older C18 columns.
The Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a modified C18 with polar-endcapping.
Wash Step: Insert a needle wash of 10% Formic Acid in Methanol between injections to protonate residual silanols and release bound analyte.
Workflow Visualization: LC-MS/MS Optimization
Caption: Decision tree for managing matrix effects in Dinotefuran analysis using Low-Temperature Purification (LTP).
Module 2: Time-Resolved Fluorescence (TRFMs-LFIA)
Focus: Achieving Ultra-Low LOD (0.045 ng/mL)
The Core Challenge: Background Noise
Standard fluorescence suffers from background interference (autofluorescence) from biological samples. TRF uses Europium (Eu) chelate microspheres, which have a long fluorescence lifetime. By delaying the measurement by a few microseconds, background noise decays, leaving only the specific signal.
Troubleshooting Guide
Q: My test line (T-line) is faint even at high concentrations. Is my antibody dead?A: It is likely an issue with Microsphere Conjugation Efficiency , not the antibody itself.
Diagnosis: Check the pH of your conjugation buffer. Dinotefuran antibodies (monoclonal) bind best to carboxylated Eu-microspheres at pH 6.5–7.0 . If the pH is too high (>8.0), the antibody orientation becomes random, hiding the binding site.
The Fix: Use EDC/NHS activation chemistry strictly controlled at pH 6.0 for the activation step, then shift to pH 7.4 for the coupling step.
Q: I am getting false positives in blank samples.A: This is the "Hook Effect" or non-specific binding.
The Fix: Increase the concentration of the blocking agent. Add 1% BSA (Bovine Serum Albumin) and 0.05% Tween-20 to your sample pad pretreatment buffer. This blocks "sticky" sites on the nitrocellulose membrane.
Focus: Rapid Screening with Gold Nanoparticles (AuNPs)
The Core Challenge: Reproducible "Hotspots"
SERS relies on the analyte (Dinotefuran) being trapped in the nanogap between aggregated gold nanoparticles (hotspots). If aggregation is uncontrolled, the signal varies wildly (high RSD).
Troubleshooting Guide
Q: My SERS signal for Dinotefuran is weak, even though I'm using high-quality AuNPs.A: Dinotefuran does not naturally adsorb strongly to bare gold. You need an Aggregating Agent to force the particles together around the analyte.
The Protocol:
Mix 10 µL of Sample + 40 µL of AuNPs (approx. 50 nm diameter).
Crucial Step: Add 5 µL of 1.0 M NaCl or MgSO4 .
Wait exactly 2 minutes before measuring.
Why: The salt neutralizes the surface charge of the AuNPs, causing them to clump. The Dinotefuran molecules get trapped in the interstices (hotspots), amplifying the Raman signal by 10⁶–10⁸ fold.
Q: The signal disappears if I wait too long.A: This is Over-Aggregation . The AuNPs have precipitated out of the solution.
The Fix: Use a solid substrate instead of a colloid solution for stability. "Print" the AuNPs onto a glass slide using the "Aqua-print" method (self-assembly at liquid-liquid interface) to create a permanent, stable hotspot array.
Mechanism Visualization: SERS Hotspot Formation
Caption: Formation of SERS "hotspots" by using salt (NaCl) to aggregate Gold Nanoparticles (AuNPs) around the Dinotefuran analyte.
References
Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS. (2023). National Institutes of Health (NIH).
A Monoclonal Antibody-Based Time-Resolved Fluorescence Microsphere Lateral Flow Immunoassay for Dinotefuran. (2022). MDPI.
Extraction Method for Determining Dinotefuran Insecticide in Soil Samples (LLE-LTP Protocol). (2023). SciELO.
Gold Nanoparticles with Different Particle Sizes for the Quantitative Determination of Chlorpyrifos Residues in Soil by SERS. (2019). Semantic Scholar.
Troubleshooting Matrix Effects in LC-MS/MS Analysis. (2025). Chromatography Online.
Dinotefuran (DN) in LC-MS/MS: A Technical Guide to Minimizing Ion Suppression
Welcome to the Technical Support Center for Dinotefuran (DN) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in Liquid Chromat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Dinotefuran (DN) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a systemic insecticide, Dinotefuran is analyzed in a variety of complex matrices, from environmental samples to agricultural products, making robust analytical methods essential.[1][2] This document provides in-depth, experience-based solutions to common issues in a direct question-and-answer format.
Q1: My Dinotefuran signal is significantly lower in matrix samples compared to solvent standards. What is the likely cause and how do I confirm it?
A1: The most probable cause is ion suppression, a specific type of matrix effect. Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Dinotefuran, in the mass spectrometer's ion source.[3][4] This competition for ionization reduces the number of Dinotefuran ions that reach the detector, leading to a decreased signal and potentially inaccurate quantification.[3][5]
Causality: In Electrospray Ionization (ESI), which is commonly used for polar compounds like Dinotefuran, a finite number of charges are available on the surface of the sprayed droplets.[6] If a high concentration of matrix components co-elutes with Dinotefuran, these components will compete for those charges, suppressing the ionization of Dinotefuran.[4]
Experimental Confirmation:
To confirm ion suppression, a post-column infusion experiment is the definitive method.
Principle: A standard solution of Dinotefuran is continuously infused into the mobile phase flow after the analytical column and before the MS ion source. A blank matrix extract is then injected onto the column.
Observation: If ion suppression is occurring, you will observe a significant dip in the constant Dinotefuran signal at the retention times where matrix components elute. The retention time of this dip will correlate with the elution of the interfering species.
Q2: What are the first steps I should take to mitigate ion suppression for Dinotefuran?
A2: A multi-faceted approach involving sample preparation, chromatographic optimization, and careful calibration is most effective.
1. Enhance Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and highly effective method for pesticide residue analysis in various food and environmental matrices.[7][8] The use of a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like Primary Secondary Amine (PSA) can effectively remove sugars and organic acids, which are common sources of ion suppression. For matrices with pigments or planar molecules, Graphitized Carbon Black (GCB) can be beneficial, though it may also retain planar analytes.[9]
Solid-Phase Extraction (SPE): For more complex matrices, a targeted SPE cleanup can provide a cleaner extract than QuEChERS.[4][10]
2. Chromatographic Separation: If interfering components cannot be completely removed, separating them chromatographically from Dinotefuran is crucial.
Optimize the Gradient: A shallower gradient can improve the resolution between Dinotefuran and co-eluting matrix components.[11]
Column Chemistry: While C18 columns are common, for a polar compound like Dinotefuran, experimenting with alternative column chemistries, such as C8 or those with polar end-capping, may offer different selectivity and better separation from interferences.[12][13][14]
3. Sample Dilution: A straightforward approach is to dilute the final extract.[11][15] This reduces the concentration of all components, including the matrix interferences.[16]
Caveat: This approach also dilutes Dinotefuran, which may compromise the limit of quantification (LOQ). This is a trade-off between reducing matrix effects and achieving the required sensitivity.[16]
Logical Workflow for Initial Troubleshooting
Caption: Troubleshooting workflow for ion suppression.
Q3: I'm using a QuEChERS method, but still see significant suppression. How can I optimize this?
A3: Standard QuEChERS protocols are a great starting point, but matrix-specific optimization is often necessary.
Optimizing the dSPE Cleanup Step:
The choice and amount of dSPE sorbent are critical.
Test different dSPE combinations and amounts (e.g., PSA alone, PSA + C18, PSA + C18 + GCB).
Analyze the cleaned extracts and compare the Dinotefuran signal intensity and the reduction of background noise.
Protocol: Modified QuEChERS for a High-Sugar Matrix (e.g., Fruits)
Homogenize 10-15 g of the sample.
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
Add the appropriate QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl).
Vortex vigorously for 1 minute and centrifuge.
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing:
150 mg MgSO₄ (to remove residual water)
50 mg PSA (to remove sugars and acids)
50 mg C18 (if lipids are a concern)
Vortex for 30 seconds and centrifuge.
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Q4: How do mobile phase additives affect Dinotefuran ionization and ion suppression?
A4: Mobile phase additives play a crucial role in promoting the formation of the desired analyte ion and can influence the extent of ion suppression.
Positive Mode ESI: For Dinotefuran, which is typically analyzed in positive ion mode, acidic additives like formic acid or acetic acid are commonly used.[15][17] These acids provide a source of protons (H+) to facilitate the formation of the [M+H]⁺ ion. A concentration of 0.1% formic acid is a common and effective starting point.[17]
Ammonium Formate/Acetate: The addition of a salt like ammonium formate can improve peak shape and reproducibility. It acts as a buffering agent and can sometimes help to reduce the formation of sodium or potassium adducts ([M+Na]⁺, [M+K]⁺), which can fragment differently and complicate quantification.
Experimental Comparison of Mobile Phase Additives:
Additive (in aqueous mobile phase)
Typical Concentration
Expected Effect on Dinotefuran [M+H]⁺ Signal
0.1% Formic Acid
0.1% (v/v)
Strong proton source, generally provides good sensitivity.
0.1% Acetic Acid
0.1% (v/v)
Weaker acid than formic, may result in slightly lower sensitivity but can alter selectivity.[18]
5-10 mM Ammonium Formate
5-10 mM
Can improve peak shape and buffer the mobile phase.
0.1% Formic Acid + 5 mM Ammonium Formate
Combination
Often provides a good balance of sensitivity and chromatographic performance.
Self-Validating System: When optimizing, prepare matrix-matched standards with each mobile phase composition to see which one provides the best signal-to-noise ratio in the presence of the matrix, not just in a pure solvent.
Q5: Can I just use a stable isotope-labeled internal standard to compensate for everything?
A5: While a stable isotope-labeled (SIL) internal standard for Dinotefuran (e.g., Dinotefuran-d₃) is the gold standard for compensating for matrix effects, it is not a cure-all and should be used in conjunction with the other optimization strategies.[11]
Why SIL-IS is so effective:
A SIL internal standard has nearly identical chemical and physical properties to Dinotefuran. It will co-elute and experience the same degree of ion suppression.[11] By monitoring the ratio of the analyte to the internal standard, the variability caused by suppression is effectively normalized.
Limitations:
Severe Suppression: If ion suppression is so extreme that the signal for both the analyte and the internal standard is lost or becomes highly variable, even the ratio-based calculation will be unreliable.
Availability and Cost: SIL internal standards can be expensive and may not be available for all analytes or their metabolites.
The Role of a SIL-IS in the Workflow
Caption: Decision tree for calibration strategy.
References
AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
ResearchGate. (2025, August 7). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
Benchchem. (n.d.). Minimizing ion suppression in LC-MS analysis of 2-Hydroxy-5-methylpyrazine.
SlidePlayer. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.
Chromatography Online. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization.
ResearchGate. (n.d.). Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry.
AZoM. (2021, August 11). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice.
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
Soares, L. K., et al. (2023, November 30). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. Journal of the Brazilian Chemical Society.
Wang, Y., et al. (2022, August 17). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules.
National Center for Biotechnology Information. (n.d.). Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks.
MDPI. (n.d.). Dissipation and Residue Pattern of Dinotefuran, Fluazinam, Indoxacarb, and Thiacloprid in Fresh and Processed Persimmon Using LC-MS/MS.
International Journal of Pharma and Chemical Sciences. (n.d.). DETERMINATION OF FOUR NEONICOTINOID INSECTICIDE RESIDUES IN COTTON SEED OIL USING MATRIX SOLID-PHASE DISPERSION COUPLED TO HIGH-.
ResearchGate. (2022, August 11). (PDF) Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool.
National Center for Biotechnology Information. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
Rabea, M. M., et al. (n.d.). Determination of Dinotefuran and Thiametham Residues in Pepper Fruits under Greenhouse Conditions using the QuEChERS Method and HPLC/DAD. Egyptian Journal of Chemistry.
National Center for Biotechnology Information. (2022, August 17). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool.
ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
MDPI. (2022, February 5). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair.
Agilent. (2023, February 21). A Newly Modified QuEChERS Method for Multiresidue Pesticide Determination in Black Pepper Using LC/TQ.
ACS Publications. (2021, April 30). Probing Matrix Effects on the Heterogeneous Photochemistry of Neonicotinoid Pesticides, Dinotefuran and Nitenpyram. ACS Earth and Space Chemistry.
ResearchGate. (2025, August 6). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents.
ResearchGate. (2025, August 6). Development of residue analysis for pesticides by LC/MS and LC/MS/MS methods.
Chromtech. (n.d.). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi.
A Comparative Guide to the Analytical Validation of Dinotefuran DN Hydrochloride: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of product safety and effica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of product safety and efficacy. This guide provides an in-depth technical comparison of two widely adopted analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the validation of an analytical method for Dinotefuran DN Hydrochloride. Dinotefuran DN, a metabolite of the neonicotinoid insecticide Dinotefuran, and its hydrochloride salt are of significant interest in environmental and food safety monitoring.[1] This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Introduction to Dinotefuran DN Hydrochloride and the Imperative for Validated Analysis
Dinotefuran is a third-generation neonicotinoid insecticide used to control a broad spectrum of insect pests in agriculture.[2] Its metabolite, Dinotefuran DN (1-methyl-3-((tetrahydrofuran-3-yl)methyl)guanidine), is a key analyte in residue analysis and environmental monitoring. The hydrochloride salt of Dinotefuran DN is a common reference standard in analytical laboratories. Given its potential impact on non-target organisms and its presence in the food chain, the development of robust, validated analytical methods for its quantification is paramount.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] This guide will compare two powerful techniques, HPLC-UV and LC-MS/MS, through the lens of the validation parameters stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and AOAC INTERNATIONAL.[4]
Comparative Overview of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a well-established technique that separates compounds based on their interaction with a stationary phase and a mobile phase.[5][6] Detection is achieved by measuring the absorbance of the analyte at a specific wavelength. Its primary advantages are its cost-effectiveness and robustness for routine analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[7][8] This technique allows for the unambiguous identification and quantification of analytes, even at very low concentrations, by monitoring specific precursor-to-product ion transitions.
The logical workflow for validating an analytical method for Dinotefuran DN Hydrochloride is depicted in the following diagram:
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and justifications for each step.
Standard and Sample Preparation
The accurate preparation of standards and samples is critical for reliable results.
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Dinotefuran DN Hydrochloride reference standard and dissolve in a 10 mL volumetric flask with methanol. The use of the hydrochloride salt necessitates adjusting the concentration based on its molecular weight (193.67 g/mol ) to reflect the concentration of the free base (Dinotefuran DN, MW: 157.21 g/mol ).[1]
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired calibration range.
Sample Preparation (Spiked Matrix): For the purpose of this guide, a blank matrix (e.g., water or a representative food commodity extract) is spiked with known concentrations of Dinotefuran DN Hydrochloride to assess method performance.
HPLC-UV Method
This method is suitable for quantifying higher concentrations of Dinotefuran DN Hydrochloride.
Instrumentation:
High-Performance Liquid Chromatograph with a UV-Vis Detector.
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Chromatographic Conditions:
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v). The high water content is suitable for retaining the polar Dinotefuran DN molecule.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 20 µL.
UV Detection Wavelength: 270 nm, a common wavelength for neonicotinoids.[5]
Rationale for Choices:
A C18 column is a versatile and robust choice for the separation of moderately polar compounds.
The isocratic mobile phase is simple, reproducible, and cost-effective for routine analysis.
A column temperature of 30 °C ensures stable retention times and peak shapes.
LC-MS/MS Method
This method is ideal for trace-level quantification of Dinotefuran DN Hydrochloride, offering superior sensitivity and selectivity.
Instrumentation:
High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
Chromatographic Conditions:
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A gradient is employed to ensure efficient separation and elution of the analyte. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.
Qualifier: m/z 158.1 -> 99.1
(Note: These transitions are for the free base, Dinotefuran DN, and would need to be confirmed by direct infusion of the standard.)
Rationale for Choices:
The addition of formic acid to the mobile phase promotes the protonation of the analyte, enhancing the signal in positive ESI mode.
Gradient elution allows for better separation from matrix components and a shorter run time.
MRM provides high selectivity and sensitivity by monitoring specific ion transitions, minimizing interferences.
Comparison of Validation Parameters
The following tables summarize the expected performance of the HPLC-UV and LC-MS/MS methods based on ICH guidelines.
Table 1: Linearity and Range
Parameter
HPLC-UV
LC-MS/MS
Acceptance Criteria (ICH Q2(R1))
Range
1 - 100 µg/mL
0.1 - 100 ng/mL
80-120% of the test concentration
Correlation Coefficient (r²)
> 0.999
> 0.995
≥ 0.99
Y-intercept
Close to zero
Close to zero
Should not be statistically different from zero
Table 2: Accuracy and Precision
Parameter
HPLC-UV
LC-MS/MS
Acceptance Criteria (ICH Q2(R1))
Accuracy (% Recovery)
98.0 - 102.0%
95.0 - 105.0%
Typically 80-120%
Repeatability (RSDr)
≤ 2.0%
≤ 5.0%
Typically ≤ 2% for drug substance
Intermediate Precision (RSDip)
≤ 3.0%
≤ 10.0%
Varies based on method
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter
HPLC-UV
LC-MS/MS
Acceptance Criteria (ICH Q2(R1))
LOD
~0.3 µg/mL
~0.03 ng/mL
Signal-to-Noise ratio of 3:1
LOQ
~1.0 µg/mL
~0.1 ng/mL
Signal-to-Noise ratio of 10:1
The relationship between these key validation parameters is illustrated below:
Caption: The interdependency of key analytical method validation parameters.
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and LC-MS/MS for the analysis of Dinotefuran DN Hydrochloride is fundamentally driven by the analytical requirements.
HPLC-UV is a reliable and cost-effective method for the quantification of Dinotefuran DN Hydrochloride in bulk materials or highly concentrated samples where sensitivity is not a primary concern. Its simplicity and robustness make it well-suited for quality control laboratories.
LC-MS/MS is the superior choice for trace-level analysis in complex matrices, such as environmental samples, food products, or biological fluids. Its high sensitivity and selectivity ensure accurate and reliable results, even in the presence of interfering substances.
Both methods, when properly validated according to international guidelines, can provide accurate and precise data. The selection of the most appropriate technique will ultimately depend on the specific application, regulatory requirements, and the available instrumentation.
References
Analytical Method for Dinotefuran (Animal and Fishery Products). (n.d.).
Analytical Method for Dinotefuran (Agricultural Products). (n.d.).
Analytical Methods A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. (2023, November 30). SciELO.
Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. (2023, November 30). SciELO.
Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.).
Dinotefuran. (n.d.). PubChem.
Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. (2023, May 4). Semantic Scholar.
Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. (2022, August 17).
Residue Analysis and Dissipation Study of Dinotefuran in Paddy Field Using a UHPLC-MS/MS Method and Risk Assessment. (2024, September 5). International Journal of Plant & Soil Science.
dinotefuran (255). (n.d.). Food and Agriculture Organization of the United Nations.
Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. (n.d.). MDPI.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
A Senior Application Scientist's Guide to the Accuracy and Precision of Dinotefuran Quantification Methods
Introduction: The Analytical Imperative for Dinotefuran Quantification Dinotefuran (DN), a third-generation neonicotinoid insecticide, has seen widespread adoption in agriculture due to its broad-spectrum efficacy and sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Dinotefuran Quantification
Dinotefuran (DN), a third-generation neonicotinoid insecticide, has seen widespread adoption in agriculture due to its broad-spectrum efficacy and systemic action.[1] Its presence in the ecosystem, however, necessitates rigorous monitoring in diverse matrices, from food products to environmental samples like soil and water.[2][3] For researchers, regulators, and drug development professionals, the ability to quantify DN with unwavering accuracy and precision is not merely an analytical exercise; it is a prerequisite for ensuring food safety, conducting reliable environmental risk assessments, and supporting toxicological studies.
This guide provides an in-depth comparison of the predominant analytical methodologies for Dinotefuran quantification. We will move beyond mere procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and validated performance data. At the core of this analysis are two fundamental pillars of quantitative science:
Accuracy: How close a measured value is to the true value. In pesticide residue analysis, this is typically assessed through recovery studies, where a known amount of the analyte is "spiked" into a blank matrix and the percentage recovered is calculated.[4]
Precision: The degree of agreement among repeated measurements under the same conditions. This is expressed as the Relative Standard Deviation (RSD), with lower values indicating higher precision.[4]
We will dissect the performance of chromatographic techniques, immunoassays, and emerging methods, providing the data and protocols necessary for you to make informed decisions in your own laboratory settings.
Chapter 1: The Chromatographic Gold Standards: HPLC and Mass Spectrometry
Chromatography, the science of separation, forms the bedrock of pesticide residue analysis. Its power lies in its ability to isolate the target analyte from a complex mixture of matrix components before quantification. For a polar molecule like Dinotefuran, liquid chromatography is the technique of choice.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV/DAD)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely accessible technique for Dinotefuran quantification.
The Principle of Operation: The methodology involves injecting a prepared sample extract into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase (commonly C18).[6][7] Separation occurs based on the differential partitioning of Dinotefuran and other sample components between the mobile and stationary phases. As Dinotefuran elutes from the column, it passes through the UV/DAD detector, which measures its absorbance at a specific wavelength (typically around 270 nm for DN) to determine its concentration.[6]
Causality in Method Design:
Mobile Phase Selection: The choice of mobile phase, often a mixture of acetonitrile and water, is critical for achieving optimal separation (resolution) from interfering compounds.[1] The ratio is fine-tuned to control the retention time of Dinotefuran.
Column Chemistry: An octadecylsilanized silica gel (C18) column is standard, providing a nonpolar stationary phase that retains Dinotefuran based on its moderate polarity, allowing for effective separation from more polar or nonpolar matrix components.[6]
Performance Insights: HPLC-UV is a workhorse method, valued for its reliability and cost-effectiveness. However, its sensitivity can be limited, and its selectivity may be challenged in highly complex matrices, where other compounds might co-elute and absorb light at the same wavelength, leading to potential inaccuracies.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and unparalleled selectivity, LC-MS/MS is the definitive method and the standard for confirmatory analysis.[6][8]
The Principle of Operation: The "front-end" of the system is an HPLC, which performs the initial separation as described above. The critical difference lies in the detector. As the analyte elutes from the column, it enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is converted into gas-phase ions. The first mass analyzer (Q1) selects the specific parent ion for Dinotefuran based on its mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.
Causality in Method Design:
High Specificity: By monitoring a specific transition (parent ion → fragment ion), LC-MS/MS effectively eliminates background noise and matrix interferences, ensuring that the detected signal originates unequivocally from Dinotefuran.[3] This is why it is the preferred method for complex matrices and for regulatory compliance where low detection limits are required.[9]
Superior Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) that are orders of magnitude lower than HPLC-UV, making it suitable for trace-level analysis.[1][9]
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)
While less common for a polar, non-volatile compound like Dinotefuran, GC-based methods have been successfully developed. This typically requires a crucial sample preparation modification.
The Principle of Operation: A recent study demonstrated a validated GC-MS/MS method for fruits and vegetables.[3] The key innovation was a solvent conversion step in the sample preparation phase. The initial acetonitrile extract was evaporated and redissolved in n-hexane, a solvent compatible with GC injection.[3] Separation then occurs in a gaseous mobile phase within the GC column, followed by detection via tandem mass spectrometry, similar in principle to LC-MS/MS.
Performance Insights: This approach provides an alternative confirmatory technique, with one study reporting excellent recovery rates and low detection limits.[3] It showcases the versatility of analytical instrumentation when coupled with intelligent sample preparation strategies.
Chapter 2: High-Throughput Screening with Immunoassays
For applications requiring the rapid analysis of a large number of samples, such as preliminary screening in food safety monitoring, Enzyme-Linked Immunosorbent Assay (ELISA) presents a compelling alternative.[10]
The Principle of Operation: ELISA is a biochemical technique based on highly specific antibody-antigen recognition. In a competitive ELISA format, a sample extract containing Dinotefuran is added to microplate wells coated with anti-Dinotefuran antibodies.[11] A known quantity of enzyme-labeled Dinotefuran is also added. The free Dinotefuran from the sample and the enzyme-labeled Dinotefuran compete for the limited number of antibody binding sites. After washing, a substrate is added that reacts with the bound enzyme to produce a color signal. The intensity of the color is inversely proportional to the concentration of Dinotefuran in the sample.[11]
Performance Insights:
Advantages: ELISA kits are fast, cost-effective, require minimal equipment, and are amenable to high-throughput formats.[10][12]
Limitations: The primary limitation is potential cross-reactivity, where the antibody may bind to other structurally similar neonicotinoids, leading to a false positive or an overestimation of the concentration.[12] For this reason, positive results from an ELISA screening are typically considered presumptive and require confirmation by a chromatographic method like LC-MS/MS.[11]
Chapter 3: The Unsung Hero: Sample Preparation
The accuracy and precision of any Dinotefuran quantification method are fundamentally dependent on the quality of the sample preparation. The goal is to efficiently extract Dinotefuran from the sample matrix while simultaneously removing interfering components like pigments, fats, and sugars.
The QuEChERS Revolution
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the de facto standard for pesticide residue analysis in a vast array of food and environmental matrices.[13]
The Principle of Operation: QuEChERS is a two-step process:
Extraction: The sample is homogenized and shaken with acetonitrile and a combination of salts (e.g., magnesium sulfate, sodium chloride).[14] Acetonitrile efficiently extracts a wide range of pesticides, including Dinotefuran. The salts induce phase separation between the aqueous and organic layers and help drive the analyte into the acetonitrile layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A portion of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents.[14] Primary Secondary Amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids. C18 can be added to remove nonpolar interferences, and Graphitized Carbon Black (GCB) is used for samples containing high levels of pigments like chlorophyll.[9] After vortexing and centrifugation, the cleaned extract is ready for analysis.
Caption: The two-stage QuEChERS workflow for sample preparation.
Other Key Extraction Techniques
Solid-Liquid Extraction (SLE): This is a fundamental technique often used for solid samples like soil. It involves extracting the analyte using an appropriate solvent (like acetonitrile/water) followed by a cleanup step.[1]
Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples, LLE involves partitioning the analyte from the water sample into an immiscible organic solvent.[2]
Solid-Phase Extraction (SPE): SPE is a more controlled cleanup technique than d-SPE, using a packed cartridge to retain either the analyte (which is then eluted) or the interferences (which are washed away).[7][15]
Chapter 4: Quantitative Performance Comparison
The choice of method ultimately depends on the specific requirements of the analysis, including the matrix, required sensitivity, sample throughput, and available instrumentation. The following table summarizes validated performance data from various studies.
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly matrix and instrument dependent. The values presented are representative examples from the cited literature.
Chapter 5: Protocol for a Self-Validating System: QuEChERS and LC-MS/MS
A trustworthy protocol is a self-validating one. This means incorporating quality control checks and adhering to established validation guidelines, such as those from SANTE or Codex Alimentarius, which generally define acceptable mean recoveries as 70-120% with an RSD of ≤20%.[4][18]
Detailed Protocol: Dinotefuran in Leafy Greens
This protocol outlines a complete workflow from sample preparation to analysis, designed for high accuracy and precision.
Caption: A validated workflow for Dinotefuran analysis.
Step-by-Step Methodology:
Sample Preparation (Extraction):
Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
For recovery checks, spike the sample with a known concentration of Dinotefuran standard at this stage.
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
Immediately cap and shake vigorously for 1 minute.
Centrifuge for 5 minutes at ≥ 4000 rpm.
Sample Cleanup (d-SPE):
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and for leafy greens, 7.5 mg GCB.
Vortex for 30 seconds to ensure thorough mixing with the sorbents.
Centrifuge for 2 minutes at ≥ 6000 rpm.
Analysis (LC-MS/MS):
Take the final supernatant and transfer it to an autosampler vial.
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
LC Conditions: Use a C18 column with a gradient elution mobile phase, typically starting with a higher percentage of water and ramping up the acetonitrile concentration to elute the analyte.
MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. Monitor at least two specific MRM transitions for Dinotefuran for simultaneous quantification and confirmation.
Trustworthiness through Validation: To validate this method in your own lab, analyze a minimum of 5 replicates of a blank matrix spiked at your desired limit of quantification (LOQ) and at least one higher concentration (e.g., 10x LOQ).[4] The results must consistently meet the criteria for accuracy (recovery) and precision (RSD) set by international guidelines.[4][18]
Conclusion and Future Outlook
The accurate and precise quantification of Dinotefuran is a multifaceted task where the choice of methodology must align with the analytical objective.
HPLC-UV/DAD remains a reliable and accessible method for routine analysis in less complex matrices where high sensitivity is not paramount.
LC-MS/MS stands as the gold standard, offering the highest degree of sensitivity and selectivity, making it indispensable for trace-level quantification, confirmatory analysis, and regulatory compliance across all matrices.[6][9]
GC-MS/MS offers a viable, albeit less conventional, alternative when appropriate sample preparation is employed.[3]
ELISA serves as an invaluable tool for rapid, high-throughput screening, effectively triaging large numbers of samples for subsequent confirmatory analysis.[10]
The foundation of all these techniques is meticulous sample preparation, with the QuEChERS method providing a robust and versatile starting point.[13] As technology advances, emerging techniques like electrochemical sensors may offer new possibilities for rapid, on-site detection, further expanding the analytical toolkit for monitoring Dinotefuran in our food and environment.[17][19] Ultimately, a commitment to rigorous method validation and quality control is the critical factor that ensures the trustworthiness and authority of any reported result.
References
Analytical Method for Dinotefuran (Agricultural Products). Japanese Ministry of the Environment. [Link]
Soares, L. K., et al. (2024). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. Journal of the Brazilian Chemical Society, 35(6). [Link]
Soares, L. K., et al. (2023). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. ResearchGate. [Link]
Request PDF: Feasibility and application of an HPLC/UVD to determine dinotefuran and its shorter wavelength metabolites residues in melon with tandem mass confirmation. ResearchGate. [Link]
Soares, L. K., et al. (2023). Extraction method for determining dinotefuran insecticide in water samples. PubMed. [Link]
Li, X., et al. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. ResearchGate. [Link]
Li, X., et al. (2023). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. MDPI. [Link]
Request PDF: Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. Codex Alimentarius. [Link]
Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]
Analytical Methods. Royal Society of Chemistry. [Link]
Wang, L., et al. (2024). Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks. MDPI. [Link]
Request PDF: Quantitative Determination of Neonicotinoid Insecticide Thiamethoxam in Agricultural Samples: A Comparative Verification Between High-Performance Liquid Chromatography and Monoclonal Antibody-Based Immunoassay. ResearchGate. [Link]
A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples. National Institutes of Health. [Link]
Determination of Dinotefuran and Thiamethoxam Residues in Pepper Fruits under Greenhouse Conditions using the QuEChERS Method. Journal of Environmental Protection, Safety, Education and Management. [Link]
A review of extraction, analytical, and advanced methods for the determination of neonicotinoid insecticides in environmental water. SciSpace. [Link]
Request PDF: Review of Enzyme-Linked Immunosorbent Assays (ELISAs) for Analyses of Neonicotinoid Insecticides in Agro-environments. ResearchGate. [Link]
Determination of pesticide residues in food matrices using the QuEChERS methodology. Polish Journal of Food and Nutrition Sciences. [Link]
Method performance comparison for neonicotinoid insecticides by HPLC in water samples. ResearchGate. [Link]
Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]
Evaluation of various QuEChERS based methods for the analysis of herbicides and other commonly used pesticides in polished rice by LC-MS/MS. ResearchGate. [Link]
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. [Link]
ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests. Gold Standard Diagnostics. [Link]
Reviewing neonicotinoid detection with electroanalytical methods. National Institutes of Health. [Link]
Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. [Link]
Determination of neonicotinoid pesticides nitenpyram and dinotefuran by electroanalytical methods. Open Exploration Publishing. [Link]
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]
Validation of Dinotefuran DN Hydrochloride as a Certified Reference Material (CRM)
Executive Summary: The Criticality of "DN" Validation In the regulatory landscape of neonicotinoids, Dinotefuran ((RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine) is only half the story.[1] Its primary metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of "DN" Validation
In the regulatory landscape of neonicotinoids, Dinotefuran ((RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine) is only half the story.[1] Its primary metabolite, 1-methyl-2-nitroguanidine , universally coded as DN (or MNG), represents a critical target for residue monitoring in agricultural commodities and water sources.[1]
This guide validates Dinotefuran DN Hydrochloride —the stabilized salt form of this metabolite—as a Certified Reference Material (CRM).[1] Unlike the parent compound, the DN metabolite possesses a guanidine core that is prone to hygroscopicity and basic degradation. The hydrochloride salt form is engineered to resolve these stability challenges, but it introduces specific validation requirements regarding stoichiometry and counter-ion quantification.
This document serves as a technical blueprint for validating this CRM under ISO 17034 and ISO 17025 standards, comparing its performance against non-certified alternatives.
Comparative Analysis: CRM vs. Analytical Standards
For drug development and residue analysis, the choice of reference material dictates the validity of the data. The following table contrasts the Dinotefuran DN Hydrochloride CRM against standard alternatives.
Table 1: Performance & Specification Comparison
Feature
Dinotefuran DN HCl (CRM)
Analytical Standard (Non-Certified)
Reagent Grade / In-House
Traceability
SI-Traceable (via qNMR to NIST/NMIJ primary stds)
Traceable to manufacturer's lot only
Unknown / None
Purity Assignment
Mass Balance & qNMR (Certified Value + Uncertainty)
HPLC Area % only
Nominal purity (e.g., >95%)
Uncertainty ()
Explicitly calculated (), includes homogeneity & stability
Not provided
Not provided
Water Content
Measured by Karl Fischer (KF) & TGA
Theoretical or ignored
Ignored
Counter-ion (HCl)
Stoichiometry confirmed via Ion Chromatography (IC)
Assumed 1:1
Unknown
Homogeneity
Verified by ANOVA (ISO Guide 35)
Assumed
Unknown
Primary Use Case
Quantitation, Method Validation, Legal Defense
Qualitative ID, Screening
Synthesis starting material
The Validation Architecture (ISO 17034)[1]
To certify Dinotefuran DN Hydrochloride, we move beyond simple "testing" to a multi-tiered validation system. The workflow below illustrates the critical path from synthesis to certification.
Diagram 1: CRM Certification Workflow
Caption: Logical flow for ISO 17034 certification, integrating characterization, homogeneity, and stability data into the final uncertainty budget.
The "Hydrochloride" designation requires specific validation to ensure the salt has formed correctly and is not a physical mixture of free base and acid.
Methodology:
1H-NMR (D2O): Confirm the integrity of the N-methyl and nitroguanidine core signals. Shift observation compared to free base DN confirms protonation.[1]
To support the qNMR value, chromatographic purity is assessed to identify organic impurities (e.g., unreacted parent Dinotefuran or urea derivatives like UF).
The validation of Dinotefuran DN Hydrochloride as a CRM provides the necessary metrological anchor for accurate residue monitoring.[1] By stabilizing the volatile/hygroscopic amine as a hydrochloride salt and characterizing it via qNMR and Mass Balance , laboratories can eliminate the "hidden" errors associated with uncertified standards—specifically hygroscopicity and stoichiometry mismatches.
For researchers in environmental safety and toxicology, transitioning to this CRM ensures that the "DN" metabolite data reported to agencies (EPA, EFSA) is defensible and traceable.
References
International Organization for Standardization. (2016).[1][4][5] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][4][5][6] ISO.[1][4][5][7][8] [Link]
U.S. Environmental Protection Agency (EPA). (2011).[1] Analytical Method Validation for the Determination of Dinotefuran, UF, DN and MNG in Water, Sediment and Soil. MRID 48548801.[1][9] [Link][1][2][9][10]
Wakita, T., et al. (2003). The Discovery of Dinotefuran: A Novel Neonicotinoid.[1][11][12] Pest Management Science.[1][3][11] [Link]
Food and Agriculture Organization (FAO). (2012).[1] Dinotefuran - Evaluation Report.[1][9] FAO Specifications and Evaluations for Agricultural Pesticides.[1] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Dinotefuran DN Binding Affinity vs. Other Nicotinic Acetylcholine Receptor Agonists
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Dinotefuran, a third-generation neonicotinoid, exhibits a distinct pharmacological profile compared to its predecessors like Imidacloprid and Thiamethoxam. Distinguished by its tetrahydrofuryl-methyl (TFM) moiety—replacing the chloropyridinyl or chlorothiazolyl rings of earlier generations—Dinotefuran retains high affinity for insect nicotinic acetylcholine receptors (nAChRs) while maintaining a critical safety margin against mammalian subtypes.
This guide provides a technical analysis of Dinotefuran’s binding kinetics (
, ), structural mechanisms of action, and selectivity ratios. It is designed to support researchers in experimental design and lead optimization.
Molecular Mechanism: The "Furan" Advantage
The efficacy of neonicotinoids hinges on their ability to mimic acetylcholine (ACh) at the orthosteric binding site of the nAChR, specifically interacting with the
-subunits.
Structural Divergence
Unlike Imidacloprid (CPM: chloropyridinyl-methyl) or Thiamethoxam (CTM: chlorothiazolyl-methyl), Dinotefuran utilizes a tetrahydrofuryl-methyl (TFM) group.[1]
Binding Mode: Crystallographic and modeling studies (using Aplysia AChBP as a surrogate) suggest that while the nitro-guanidine pharmacophore anchors the molecule via hydrogen bonding to Loop C (specifically Tyr-188 and Cys-190/Ser-189), the TFM group adopts a unique orientation within the hydrophobic pocket.
Ionization: A critical differentiator is that Dinotefuran, like other neonicotinoids, remains non-protonated at physiological pH. In contrast, Nicotine is protonated, allowing it to form a cation-
interaction with Trp-147—a key interaction for mammalian toxicity that neonicotinoids lack.
Diagram: nAChR Activation Pathway
The following diagram illustrates the downstream signaling cascade initiated by Dinotefuran binding.
Caption: Signal transduction pathway triggered by Dinotefuran binding to insect nAChRs, leading to excitatory postsynaptic potential (EPSP) and eventual desensitization.
Comparative Binding Affinity Data[2][3][4]
The following data aggregates binding affinities from radioligand displacement assays using [³H]-Imidacloprid or [³H]-Dinotefuran as tracers. Note the significant difference in affinity between insect and mammalian receptors, quantifying the selectivity.[2]
Table 1: Binding Affinity (
/
) in Insect Models
Target Tissue: Periplaneta americana (American Cockroach) Nerve Cord
Compound
Ligand Used
(nM)
Relative Potency
Source
Dinotefuran
[³H]-Dinotefuran
5.02
1.0 (Reference)
[1]
Imidacloprid
[³H]-Dinotefuran
> 10.0
Lower Affinity
[1]
Epibatidine
[³H]-Dinotefuran
991
Very Low Affinity
[1]
Imidacloprid
[³H]-Imidacloprid
1.3
High Affinity
[2]
Acetamiprid
[³H]-Imidacloprid
3.4
High Affinity
[2]
Thiamethoxam
[³H]-Imidacloprid
5,000 *
Pro-drug (Metabolic activation req.)
[3]
*Note: Thiamethoxam often shows low affinity in vitro because it acts largely as a precursor to Clothianidin in vivo.
Table 2: Selectivity Profile (Insect vs. Mammalian)
Comparison of affinity for House Fly Head (
) vs. Rat Brain ()
Compound
Insect (nM)
Mammalian (M)
Selectivity Ratio (Mammal/Insect)
Dinotefuran
~13.7
> 100
> 7,000x
Imidacloprid
1.5
~70
~ 46,000x
Nicotine
> 1,000
0.04
0.00004x (Mammal Selective)
Interpretation: Dinotefuran maintains a safety margin comparable to Imidacloprid. The lack of protonation at physiological pH prevents high-affinity binding to the mammalian cation-
sub-site.
Experimental Protocols
To replicate these findings or screen new analogs, the following self-validating protocols are recommended.
Dissect nerve cords from Periplaneta americana or Musca domestica heads.
Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF) using a Polytron.
Centrifuge at 1,000 x g (10 min) to remove debris.
Centrifuge supernatant at 30,000 x g (30 min) to pellet membranes.
Validation Step: Resuspend pellet and measure protein concentration (BCA assay). Target 40-100
g protein per assay tube.
Incubation:
Total Binding: Mix Membrane Prep + [³H]-Dinotefuran (1-20 nM range for saturation; fixed ~2 nM for competition).
Non-Specific Binding (NSB): Add 100
M unlabeled Dinotefuran or Nicotine to parallel tubes.
Competitors: Add varying concentrations (
to M) of test compounds (e.g., Imidacloprid).
Incubate at 25°C for 60 minutes. Note: Equilibrium time must be pre-determined.
Separation & Counting:
Filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.
Wash 3x with ice-cold buffer.
Count radioactivity via Liquid Scintillation Counting (LSC).
Data Analysis:
Specific Binding = Total - NSB.
Fit data to Hill equation to derive
.
Calculate
using Cheng-Prusoff equation: .
Protocol B: Two-Electrode Voltage Clamp (TEVC)
Objective: Functional validation of agonist activity on expressed receptors (e.g., Xenopus oocytes).
Expression: Inject Xenopus oocytes with cRNA encoding insect nAChR subunits (e.g.,
).
Recording: 3-5 days post-injection, clamp oocytes at -60 mV.
Perfusion: Apply Dinotefuran for 2-5 seconds. Wash with Ringer's solution for 3-5 mins between applications to allow recovery from desensitization.
Normalization: Normalize currents to a maximal ACh response (1 mM) to determine
.
Workflow Visualization
The following diagram outlines the logical flow of the Radioligand Binding Assay described above.
Caption: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.
Discussion: Implications for Drug Development
Resistance Management
Dinotefuran's unique structural class (Furan-nicotinyl) allows it to remain effective against some insect strains that have developed resistance to Imidacloprid (Chlor-nicotinyl). This is likely due to subtle differences in the binding pocket interactions, where the TFM group avoids steric clashes introduced by resistance-conferring mutations (e.g., Y151S in some species).
Safety Profile
The data confirms that Dinotefuran is highly selective.[3] The
-fold selectivity ratio for insect over mammalian receptors is driven by the specific subunit composition of mammalian receptors (, ) which do not accommodate the electronegative nitro/cyano pharmacophore as effectively as the cationic center of nicotine.
References
Mori, K., et al. (2006). "Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach." Pest Management Science.
Liu, M.Y., & Casida, J.E. (1993). "High affinity binding of [3H]imidacloprid in the insect acetylcholine receptor."[1][4] Pesticide Biochemistry and Physiology.
Nauen, R., et al. (2003).[5] "Thiamethoxam is a neonicotinoid precursor converted to clothianidin in insects and plants." Pesticide Biochemistry and Physiology.
Tomizawa, M., & Casida, J.E. (2003). "Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors."[2][6] Annual Review of Entomology.
Chen, X., et al. (2024).[7] "Ecological toxicity reduction of dinotefuran to honeybee: New perspective from an enantiomeric level." Journal of Hazardous Materials.
A Comprehensive Guide to the Safe Disposal of Dinotefuran DN Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Dinotefuran DN Hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The methodologies outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory chemical management.
Understanding Dinotefuran DN Hydrochloride: Properties and Hazards
Dinotefuran is a neonicotinoid insecticide.[1][2] Its hydrochloride salt, Dinotefuran DN Hydrochloride, is expected to exhibit acidic properties in solution due to the protonated amine group. While Dinotefuran itself is a white crystalline solid with high water solubility, its hydrochloride salt will have distinct handling and neutralization requirements.[3]
Key Hazard Considerations:
Human Health: Dinotefuran is harmful if swallowed.[4] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[1]
Environmental Hazard: Dinotefuran is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent its release into the environment, particularly into waterways and sewage systems.
Rapidly photolyzed in aqueous solution (half-life of 1.8 days)
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Dinotefuran DN Hydrochloride is a multi-step process that begins with waste identification and ends with transfer to a certified waste management facility.
Caption: Decision workflow for the safe disposal of Dinotefuran DN Hydrochloride waste.
Personal Protective Equipment (PPE) and Safe Handling
Before handling any chemical waste, ensuring personal safety is paramount. The following PPE should be worn:
Eye Protection: Safety glasses with side shields, goggles, or a face shield.[5][6]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
Body Protection: A lab coat or chemical-resistant apron.[7]
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.[5]
All handling of Dinotefuran DN Hydrochloride waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]
Waste Segregation and Characterization
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Dinotefuran DN Hydrochloride waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
Characterize the waste as either solid (e.g., unused reagent, contaminated lab debris) or aqueous (e.g., solutions from experiments). This will determine the subsequent steps.
Neutralization Protocol for Aqueous Dinotefuran DN Hydrochloride Waste
Due to its acidic nature, aqueous waste containing Dinotefuran DN Hydrochloride should be neutralized before being packaged for disposal. This process should be performed with caution in a chemical fume hood.[8]
Materials:
A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9][10][11]
pH indicator strips or a calibrated pH meter.
A suitable container for the neutralization reaction.
Procedure:
Place the container with the aqueous Dinotefuran DN Hydrochloride waste in a secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.[8]
Slowly add small portions of the weak base to the acidic waste solution while stirring gently.[9]
Monitor the pH of the solution regularly using pH paper or a pH meter.[9]
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
Once neutralized, the solution is ready for packaging and disposal.
Causality: The use of a weak base is crucial to control the rate of the neutralization reaction and prevent excessive heat generation or splashing that could occur with a strong base.
Packaging and Labeling
All Dinotefuran DN Hydrochloride waste, whether solid or neutralized aqueous, must be packaged in a chemically compatible and sealable container. The container must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "Dinotefuran DN Hydrochloride"
The concentration and quantity of the waste
The date of accumulation
The associated hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life")
Storage and Final Disposal
Store the labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[1] The final disposal of Dinotefuran DN Hydrochloride waste must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Decontamination of Labware
All labware that has come into contact with Dinotefuran DN Hydrochloride should be decontaminated.
Rinse the labware with a suitable solvent (e.g., water, followed by acetone or ethanol) to remove any residual chemical.
Collect the rinsate as hazardous waste and dispose of it according to the procedures outlined above.
After the initial rinse, the labware can be washed with soap and water.
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate the immediate area and alert your colleagues and supervisor.
If the spill is significant, contact your institution's EHS department.
For minor spills, and if you are trained to do so, wear the appropriate PPE.
Contain the spill using an absorbent material (e.g., sand, vermiculite).
If the spill involves the acidic hydrochloride salt, it can be neutralized with sodium bicarbonate.[12]
Carefully collect the absorbed material into a labeled hazardous waste container.
Decontaminate the spill area.
Regulatory Context
The disposal of pesticides and their chemical derivatives is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is managed and disposed of in compliance with federal, state, and local regulations.
References
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
University of California, Merced Environmental Health & Safety. Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
ACS Publications. Degradation of the Neonicotinoid Pesticides in the Atmospheric Pressure Ionization Source. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Hayashi Pure Chemical Ind.,Ltd. Dinotefuran Safety Data Sheet. Retrieved from [Link]
Frontiers in Microbiology. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. Dinotefuran (255). Retrieved from [Link]
National Center for Biotechnology Information. Dinotefuran. PubChem Compound Summary for CID 197701. Retrieved from [Link]
Gharda Chemicals Limited. MSDS-Dinotefuran 50% WG. Retrieved from [Link]
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
MDPI. (2024, January 19). Neonicotinoid Insecticide-Degrading Bacteria and Their Application Potential in Contaminated Agricultural Soil Remediation. Retrieved from [Link]
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
Frontiers in Microbiology. (2024, November 4). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Retrieved from [Link]
University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
Agilent. (2024, August 23). Dinotefuran Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
PubMed. (2023, June 12). Extraction method for determining dinotefuran insecticide in water samples. Retrieved from [Link]
Belchim Crop Protection. Safety Data Sheet. Retrieved from [Link]
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
NSF Public Access Repository. (2023, February 6). Adsorption and degradation of neonicotinoid insecticides in agricultural soils. Retrieved from [Link]
SciELO. (2023, November 30). Extraction Method for Determining Dinotefuran Insecticide in Soil Samples. Retrieved from [Link]